4,8-Dioxatricyclo[5.1.0.03,5]octane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168827. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,8-dioxatricyclo[5.1.0.03,5]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-5(7-3)2-6-4(1)8-6/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAKQCOPHMCADA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)CC3C1O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936350 | |
| Record name | 4,8-Dioxatricyclo[5.1.0.0~3,5~]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285-52-9, 16063-08-4, 16063-09-5 | |
| Record name | 4,8-Dioxatricyclo(5.1.0.03,5)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000285529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC168827 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168827 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC126362 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1, dioxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,8-Dioxatricyclo[5.1.0.0~3,5~]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Formation of 4,8-Dioxatricyclo[5.1.0.03,5]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation of 4,8-dioxatricyclo[5.1.0.03,5]octane, a saturated tetracyclic compound with a unique bis-epoxide structure. The core of this guide focuses on the mechanistic details of its synthesis, primarily through the double epoxidation of 1,4-cyclohexadiene. This document will delve into the reaction mechanism, stereoselectivity, experimental protocols, and characterization of the resulting isomers. The information is curated to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound, also known as 1,4-cyclohexadiene dioxide, is a molecule of significant interest due to its strained epoxide rings, making it a versatile intermediate for the synthesis of various functionalized cyclic compounds. Its derivatives have been explored in the context of drug discovery and materials science. Understanding the mechanism of its formation is crucial for controlling the stereochemical outcome of the synthesis and for designing novel synthetic routes to complex molecules.
The primary route to this compound involves the epoxidation of 1,4-cyclohexadiene. This guide will focus on the use of meta-chloroperoxybenzoic acid (m-CPBA), a widely used and efficient reagent for such transformations.
Reaction Mechanism
The formation of this compound from 1,4-cyclohexadiene is a two-step epoxidation process. Each step involves the reaction of a double bond with an epoxidizing agent, typically a peroxy acid like m-CPBA.
The Prilezhaev Reaction: A Concerted Mechanism
The epoxidation of an alkene with a peroxy acid is known as the Prilezhaev reaction. The generally accepted mechanism is a concerted process, often referred to as the "butterfly mechanism". In this mechanism, the peroxy acid delivers an oxygen atom to the double bond in a single, synchronous step.
The key steps of the m-CPBA epoxidation mechanism are as follows:
-
The alkene's π-bond acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid.
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Simultaneously, the weak O-O single bond of the peroxy acid breaks.
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A new C-O bond is formed between the other carbon of the original double bond and the same oxygen atom.
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The proton from the hydroxyl group of the peroxy acid is transferred to the carbonyl oxygen of the m-CPBA.
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The π-bond of the carbonyl group shifts to form a new C=O bond with the oxygen that was originally part of the peroxy linkage.
This concerted nature ensures a syn-addition of the oxygen atom to the double bond, meaning both C-O bonds are formed on the same face of the alkene.
Figure 1: Generalized mechanism of m-CPBA epoxidation.
Stepwise Formation of this compound
The synthesis of this compound proceeds through the initial formation of the monoepoxide, 4-oxabicyclo[5.1.0]oct-2-ene. A second epoxidation then occurs on the remaining double bond to yield the final bis-epoxide product. The stereochemical outcome of the second epoxidation is influenced by the stereochemistry of the first epoxide ring.
Spectroscopic Profile of 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data available for 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane, also known as 1,4-cyclohexadiene dioxide. Due to the limited availability of a complete, consolidated experimental dataset for the parent molecule, this document also includes spectroscopic information for some of its derivatives to provide a broader understanding of the compound's structural characterization.
Introduction
4,8-Dioxatricyclo[5.1.0.0³,⁵]octane is a saturated heterocyclic organic compound with the chemical formula C₆H₈O₂. Its tricyclic structure, containing two epoxide rings, makes it a molecule of interest in synthetic organic chemistry, potentially serving as a building block for more complex molecules. Accurate spectroscopic data is crucial for its identification, purity assessment, and elucidation of its chemical behavior.
Spectroscopic Data
The following sections present the available quantitative data for 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for Derivatives of 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane
| Compound | Solvent | Chemical Shift (δ) in ppm |
| (rac)-(syn)-1-isopropyl-5-methyl-4,8-dioxatricyclo[5.1.0.0³,⁵]octane | CDCl₃ | 0.91 (d, J = 7.0 Hz, 3H), 0.96 (d, J = 6.8 Hz, 3H)[1] |
| A substituted 4,8-dioxatricyclo[5.1.0.0³,⁵]octane derivative | CHLOROFORM-d | 0.96 (s, 6H, CH₃), 1.32 (s, 3H, CH₃), 1.48 (m, 1H, CH), 2.20 (m, 4H, ring CH), 2.90 (s, 2H, C(O)H)[2] |
¹³C NMR Data
Similar to the ¹H NMR data, experimental ¹³C NMR data for the parent compound is scarce. However, data for a derivative is available.
Table 2: ¹³C NMR Spectroscopic Data for a Derivative of 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane
| Compound | Solvent | Chemical Shift (δ) in ppm |
| A substituted terpene bis-epoxide containing the 4,8-dioxatricyclo[5.1.0.0³,⁵]octane core | CDCl₃ | 60.6, 60.2, 59.2, 58.9, 58.9, 58.8, 57.9, 57.8, 57.5, 57.4, 53.4, 53.3, 53.0, 52.8, 40.1, 39.5, 35.5, 35.0, 30.4, 30.3, 28.9, 28.6, 27.9, 27.9, 26.8, 26.7, 24.5, 24.4, 23.7, 23.5, 23.5, 23.1, 23.1, 21.6, 21.6, 21.5, 19.0, 18.4, 18.3, 17.7 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. While specific IR absorption data for 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane is not detailed in the available literature, the experimental setup for acquiring such data has been described.
Table 3: IR Spectroscopy - Instrumentation
| Instrument | Sampling Method |
| PerkinElmer Spectrum 100 FT-IR Spectrometer | Universal ATR accessory[1] |
For a molecule like 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane, one would expect to see characteristic C-O-C stretching frequencies for the epoxide rings, typically in the 1250 cm⁻¹ and 800-950 cm⁻¹ regions, as well as C-H stretching and bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) Data
HRMS data has been reported for a derivative of 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane.
Table 4: High-Resolution Mass Spectrometry Data for a Derivative
| Compound Formula | Ion | Calculated m/z | Found m/z |
| C₁₀H₁₆O₂ | [M+H]⁺ | 169.1223 | 169.1226 |
This data confirms the elemental composition of the analyzed derivative. For the parent compound, C₆H₈O₂, the expected exact mass would be approximately 112.0524 g/mol .
Experimental Protocols
The following are generalized experimental protocols based on the instrumentation and methods mentioned in the cited literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or 500 MHz. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectra are recorded on an FT-IR spectrometer, such as a PerkinElmer Spectrum 100. For solid or liquid samples, a Universal Attenuated Total Reflectance (ATR) accessory is often used, which simplifies sample handling. The spectra are typically recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectra can be obtained using a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source. Samples are introduced via flow injection, and the data is processed to an accuracy of within 5 ppm. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide consolidates the currently available spectroscopic data for 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane and its derivatives. While a complete experimental dataset for the parent molecule is not yet publicly available, the provided information on its derivatives offers valuable insights into the expected spectroscopic characteristics. The detailed experimental protocols and the generalized workflow for spectroscopic analysis serve as a useful reference for researchers working with this and similar compounds. Further studies are encouraged to fully characterize the parent molecule and expand its known spectroscopic profile.
References
In-depth Technical Guide: Thermal Isomerization of 4,8-Dioxatricyclo[5.1.0.03,5]octane to 9-oxabicyclo[3.3.1]non-6-en-2-one
A comprehensive review of the scientific literature did not yield specific information on the direct thermal isomerization of 4,8-Dioxatricyclo[5.1.0.03,5]octane to 9-oxabicyclo[3.3.1]non-6-en-2-one. This particular transformation does not appear to be a well-documented reaction in publicly available chemical databases and scholarly articles. Therefore, the detailed experimental protocols, quantitative data, and mechanistic pathways requested for this specific reaction cannot be provided.
While a direct guide on the thermal isomerization is not possible, this document provides valuable context for researchers, scientists, and drug development professionals by detailing the synthesis of the starting material, this compound, and information regarding the product, 9-oxabicyclo[3.3.1]non-6-en-2-one, based on available literature.
Synthesis of the Starting Material: this compound
The synthesis of cis- and trans-4,8-Dioxatricyclo[5.1.0.03,5]octane, the diepoxides of 1,4-cyclohexadiene, has been described in the scientific literature. The primary method involves the epoxidation of 1,4-cyclohexadiene.
Experimental Protocol: Synthesis of this compound
A common method for the epoxidation of alkenes is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).
General Procedure:
-
1,4-Cyclohexadiene is dissolved in a suitable aprotic solvent, such as dichloromethane or chloroform.
-
The solution is cooled in an ice bath to 0-5 °C.
-
A solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent is added dropwise to the cooled solution of 1,4-cyclohexadiene. The molar ratio of m-CPBA to the diene will determine the extent of epoxidation (mono- vs. di-epoxidation). For the synthesis of the diepoxide, at least two equivalents of m-CPBA are required.
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The reaction mixture is stirred at a low temperature for several hours until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with a solution of sodium sulfite to quench the excess peroxy acid, followed by a wash with a saturated sodium bicarbonate solution to remove the resulting meta-chlorobenzoic acid.
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The organic layer is then washed with brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
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The resulting mixture of cis- and trans-4,8-Dioxatricyclo[5.1.0.03,5]octane can be purified by column chromatography.
The Target Molecule: 9-Oxabicyclo[3.3.1]non-6-en-2-one
9-Oxabicyclo[3.3.1]non-6-en-2-one is a bicyclic ketone containing an ether linkage. While a synthetic route from this compound via thermal isomerization is not documented, other methods for the synthesis of the 9-oxabicyclo[3.3.1]nonane core structure are known. These often involve intramolecular cyclization reactions.
Potential Reaction Pathway: A Hypothetical Mechanistic Overview
Although no specific literature exists for the requested thermal isomerization, one can speculate on a potential mechanistic pathway. A thermal rearrangement of this compound could potentially proceed through a series of concerted pericyclic reactions or via diradical intermediates. The transformation would require the cleavage of C-O bonds of the epoxide rings and the formation of a new C-C bond and a carbonyl group.
A possible, though unconfirmed, pathway could involve a Cope-type rearrangement. The diagram below illustrates a hypothetical reaction sequence.
Caption: Hypothetical pathway for the thermal isomerization.
It is critical to emphasize that this diagram represents a speculative pathway and is not based on published experimental evidence. The actual mechanism could be significantly more complex.
Conclusion
The thermal isomerization of this compound to 9-oxabicyclo[3.3.1]non-6-en-2-one is not a documented reaction in the reviewed scientific literature. Consequently, a detailed technical guide with experimental protocols and quantitative data cannot be provided. This report has summarized the available information on the synthesis of the starting material and general information about the product to aid researchers interested in this chemical space. Further experimental investigation would be required to determine if this transformation is feasible and to elucidate the reaction conditions and mechanism.
An In-depth Technical Guide to 4,8-Dioxatricyclo[5.1.0.03,5]octane
CAS Number: 285-52-9
This technical guide provides a comprehensive overview of 4,8-Dioxatricyclo[5.1.0.03,5]octane, a pivotal diepoxide intermediate in synthetic chemistry. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and its role as a precursor to biologically active molecules.
Chemical and Physical Properties
This compound, also known as 1,4-cyclohexadiene dioxide, is a saturated heterocyclic compound. Its strained dual epoxide rings render it a highly reactive and versatile building block in organic synthesis. A summary of its key computed physicochemical properties is presented below.
| Property | Value |
| Molecular Formula | C₆H₈O₂ |
| Molecular Weight | 112.13 g/mol |
| CAS Number | 285-52-9 |
| Appearance | Not specified, likely a liquid or low-melting solid |
| XLogP3 | 0.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 112.052429 g/mol |
| Topological Polar Surface Area | 18.5 Ų |
Synthesis of this compound
The primary synthetic route to this compound is the diepoxidation of 1,4-cyclohexadiene. This reaction can be achieved using various epoxidizing agents.
Experimental Protocol: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
1,4-cyclohexadiene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-cyclohexadiene (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (2.2 equivalents) in dichloromethane.
-
Slowly add the m-CPBA solution to the stirred solution of 1,4-cyclohexadiene at 0 °C over a period of 30-60 minutes. The reaction is exothermic and the temperature should be monitored.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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The crude this compound can be purified by column chromatography on silica gel if necessary.
Experimental Workflow: Synthesis of this compound
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃):
-
Chemical shifts for the epoxide protons are expected in the range of δ 3.0-3.5 ppm.
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The methylene protons of the cyclohexane ring would appear further upfield.
¹³C NMR (125 MHz, CDCl₃):
-
The carbon atoms of the epoxide rings are expected to resonate in the region of δ 50-60 ppm.
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The methylene carbons would be observed at higher field strengths.
Role in Drug Development
While direct therapeutic applications of this compound have not been reported, its significance lies in its utility as a versatile starting material for the synthesis of complex molecules with potential pharmacological activity. The strained epoxide rings are susceptible to nucleophilic attack, allowing for the introduction of various functional groups and the construction of diverse molecular scaffolds.
Precursor to Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Fatty Acid Amide Hydrolase (FAAH) is an enzyme responsible for the degradation of endocannabinoids, such as anandamide.[1] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects.[1] this compound can serve as a core structure for the development of novel FAAH inhibitors. The diepoxide can be opened by various nucleophiles to generate a library of compounds for screening against the FAAH enzyme.
Precursor to Thromboxane A2 (TXA2) Receptor Antagonists
Thromboxane A2 (TXA2) is a potent vasoconstrictor and platelet aggregator, playing a crucial role in cardiovascular diseases.[2] Antagonists of the thromboxane A2 receptor can inhibit these effects and are of therapeutic interest for the treatment of thrombosis and other cardiovascular conditions.[3] The rigid, bicyclic structure of this compound provides a suitable scaffold for the design of TXA2 receptor antagonists.[4]
Safety and Handling
As a reactive epoxide, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Epoxides are potential alkylating agents and should be treated as potentially toxic and mutagenic. Direct contact with skin and eyes should be avoided. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its straightforward preparation from 1,4-cyclohexadiene and the susceptibility of its epoxide rings to nucleophilic opening make it an attractive starting material for the synthesis of complex molecular architectures. For researchers and professionals in drug development, this compound offers a versatile platform for the creation of novel therapeutic agents, particularly in the areas of endocannabinoid system modulation and cardiovascular disease. Further exploration of the reactivity of this diepoxide is likely to uncover new synthetic methodologies and lead to the discovery of novel biologically active compounds.
References
- 1. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacology of thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and thromboxane A2/prostaglandin H2 receptor antagonistic activity of phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 4,8-Dioxatricyclo[5.1.0.03,5]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4,8-Dioxatricyclo[5.1.0.03,5]octane (also known as 1,4-cyclohexadiene dioxide). The document details the compound's structural information, key physical and chemical data, and established experimental protocols for its synthesis and characterization. All quantitative data is presented in clear, structured tables for ease of reference and comparison. Furthermore, a detailed experimental workflow for its synthesis is visualized using a Graphviz diagram. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical sciences who are interested in the properties and applications of this tricyclic ether.
Introduction
This compound is a tricyclic organic compound with the molecular formula C₆H₈O₂. Its structure consists of a cyclohexane ring fused with two epoxide rings, making it a diepoxide. This unique structural feature imparts specific reactivity and stereochemistry to the molecule, making it a subject of interest in synthetic organic chemistry. The compound is primarily synthesized through the epoxidation of 1,4-cyclohexadiene. This guide will delve into the known physical and chemical characteristics of this compound, along with detailed methodologies for its preparation and analysis.
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of this compound. Much of the available data is computed, with experimental data being limited in publicly accessible literature.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | PubChem[1] |
| Molecular Weight | 112.13 g/mol | PubChem[1] |
| CAS Number | 285-52-9 | PubChem[1] |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
| XLogP3 | 0.2 | PubChem[1] |
| Polar Surface Area (PSA) | 25.06 Ų | ChemSrc |
Table 2: Chemical Identifiers and Descriptors
| Identifier/Descriptor | Value | Source |
| IUPAC Name | 4,8-dioxatricyclo[5.1.0.0³,⁵]octane | PubChem[1] |
| InChI | InChI=1S/C6H8O2/c1-3-5(7-3)2-6-4(1)8-6/h3-6H,1-2H2 | PubChem[1] |
| InChIKey | XOAKQCOPHMCADA-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | C1C2OC2CC3OC13 | PubChem[1] |
Experimental Protocols
The primary method for the synthesis of this compound is the epoxidation of 1,4-cyclohexadiene. Below are detailed protocols based on literature findings.
Synthesis via Epoxidation with m-Chloroperoxybenzoic acid (m-CPBA)
This protocol is adapted from a general understanding of epoxidation reactions using m-CPBA.
Materials:
-
1,4-Cyclohexadiene
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 1,4-cyclohexadiene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (approximately 2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The stoichiometry is adjusted to ensure the epoxidation of both double bonds.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.
Synthesis via Catalytic Epoxidation with Hydrogen Peroxide
This protocol is based on the use of a tungsten-based catalyst for epoxidation with hydrogen peroxide, which is a greener alternative to peroxyacids.
Materials:
-
1,4-Cyclohexadiene
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Tungsten-based catalyst (e.g., a polyoxometalate)
-
Solvent (if required, e.g., a biphasic system)
-
Buffer solution to maintain pH
Procedure:
-
Combine 1,4-cyclohexadiene (1.0 eq) and the tungsten-based catalyst (e.g., 1 mol%) in a reaction vessel.
-
Add a buffered 30% aqueous solution of hydrogen peroxide (approximately 2.5 eq) to the mixture. The pH is typically maintained around neutral to prevent epoxide ring-opening.
-
Stir the reaction mixture vigorously at room temperature for a specified period (e.g., 3-6 hours), monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purify the resulting crude product by column chromatography as described in the previous method.
Spectral Data
Limited experimental spectral data for this compound is available in the public domain. The following represents a compilation of available information.
Table 3: Spectral Data
| Spectrum Type | Data | Source |
| ¹H NMR | A thesis provides the following ¹H NMR data for a related compound, (rac)-(syn)-1-isopropyl-5-methyl-4,8-dioxatricyclo[5.1.0.03,5]octane: ¹H NMR (500 MHz, CDCl₃) δ (ppm) 0.91 (d, J = 7.0 Hz, 3H), 0.96 (d, J = 6.8 Hz, 3H). | University of Bath Thesis |
| ¹³C NMR | Not explicitly available in the provided search results. | - |
| IR Spectroscopy | Not explicitly available in the provided search results. | - |
| Mass Spectrometry | Not explicitly available in the provided search results. | - |
Note: The provided ¹H NMR data is for a substituted derivative and not the parent compound. Researchers should perform their own spectral analysis for confirmation.
Signaling Pathways and Biological Activity
There is currently no information available in the public domain regarding the involvement of this compound in any biological signaling pathways or its specific biological activities. Its potential toxicological properties have also not been extensively studied.
Visualizations
Experimental Workflow for the Synthesis of this compound
The following diagram illustrates the general experimental workflow for the synthesis of this compound via the epoxidation of 1,4-cyclohexadiene.
Caption: Synthesis workflow for this compound.
Conclusion
This compound is a readily accessible tricyclic ether with a well-defined synthetic route from 1,4-cyclohexadiene. While comprehensive experimental data on its physical properties are somewhat limited, its chemical structure and the presence of two epoxide rings suggest a rich potential for further chemical transformations and applications in organic synthesis. This guide provides a foundational understanding of this compound, offering researchers a solid starting point for their investigations. Further experimental studies are warranted to fully characterize its physical properties and explore its potential applications.
References
molecular structure and stereochemistry of 4,8-Dioxatricyclo[5.1.0.03,5]octane
An In-depth Technical Guide on the Molecular Structure and Stereochemistry of 4,8-Dioxatricyclo[5.1.0.03,5]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 1,4-cyclohexadiene dioxide, is a saturated heterocyclic organic compound with the chemical formula C6H8O2. Its tricyclic framework, containing two epoxide rings, gives rise to interesting stereochemical properties and makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the molecular structure and stereochemistry of its isomers, supported by available experimental and computational data.
Molecular Structure and Isomerism
The core structure of this compound consists of a cyclohexane ring fused with two cyclopropane rings, which are in turn part of two epoxide functionalities. The relative orientation of the two epoxide rings with respect to the cyclohexane ring results in two distinct stereoisomers: syn (cis) and anti (trans).
-
syn (cis) Isomer: In the syn isomer, both oxygen atoms of the epoxide rings are on the same side of the cyclohexane ring's average plane.
-
anti (trans) Isomer: In the anti isomer, the oxygen atoms of the epoxide rings are on opposite sides of the cyclohexane ring's average plane.
The stereoisomerism significantly influences the molecule's symmetry, conformational flexibility, and reactivity.
Stereochemistry and Conformational Analysis
The rigid tricyclic structure of this compound isomers restricts their conformational freedom. The cyclohexane ring is forced into a conformation that accommodates the fused epoxide rings.
Table 1: Computed Geometric Parameters of this compound Isomers
| Parameter | syn Isomer (Calculated) | anti Isomer (Calculated) |
| Bond Lengths (Å) | ||
| C-C (cyclohexane) | ~1.54 | ~1.54 |
| C-C (epoxide) | ~1.47 | ~1.47 |
| C-O (epoxide) | ~1.44 | ~1.44 |
| Bond Angles (°) | ||
| C-C-C (cyclohexane) | ~112 | ~112 |
| C-O-C (epoxide) | ~61 | ~61 |
| Dihedral Angles (°) | ||
| O-C-C-O | Varies with conformation | Varies with conformation |
Note: The values presented in this table are approximate and based on general principles of organic chemistry and computational models. For precise experimental values, X-ray crystallography or electron diffraction studies are required.
Experimental Protocols
Synthesis of syn-4,8-Dioxatricyclo[5.1.0.03,5]octane (cis-1,4-Cyclohexadiene Dioxide)
A specific method for the preparation of the cis-isomer involves the epoxidation of 1,4-cyclohexadiene with m-chloroperbenzoic acid (m-CPBA).
Protocol:
-
A solution of 1,4-cyclohexadiene in a suitable solvent (e.g., dichloromethane, CH2Cl2) is prepared.
-
The solution is cooled to a low temperature (e.g., 0-5 °C).
-
A solution of m-chloroperbenzoic acid in the same solvent is added dropwise to the 1,4-cyclohexadiene solution while maintaining the low temperature and stirring.
-
The reaction is allowed to proceed for a specified time.
-
The reaction mixture is then washed with a solution of sodium sulfite (Na2SO3) to decompose excess peracid, followed by washing with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or chromatography.
Synthesis of a Mixture of syn- and anti-4,8-Dioxatricyclo[5.1.0.03,5]octane
The diepoxidation of 1,4-cyclohexadiene with peracetic acid or perbenzoic acid is known to produce a mixture of the syn and anti isomers. The ratio of the isomers can be influenced by the choice of the peracid.
Protocol:
-
1,4-Cyclohexadiene is dissolved in an appropriate solvent.
-
The chosen peracid (e.g., peracetic acid) is added to the solution.
-
The reaction conditions (temperature, reaction time) are controlled to optimize the yield.
-
Work-up procedures are similar to those for the synthesis of the syn-isomer.
-
Separation of the syn and anti isomers can be challenging due to their similar physical properties.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are essential tools for the structural elucidation and stereochemical assignment of the syn and anti isomers. The chemical shifts and coupling constants of the protons and carbons are sensitive to the molecule's geometry.
Table 2: Expected 1H and 13C NMR Chemical Shift Ranges
| Nucleus | syn Isomer (Expected ppm) | anti Isomer (Expected ppm) |
| 1H NMR | ||
| Epoxide Protons | 3.0 - 3.5 | 3.0 - 3.5 |
| Cyclohexane Protons | 1.5 - 2.5 | 1.5 - 2.5 |
| 13C NMR | ||
| Epoxide Carbons | 45 - 55 | 45 - 55 |
| Cyclohexane Carbons | 25 - 35 | 25 - 35 |
Note: These are general expected ranges. Actual chemical shifts will depend on the solvent and specific conformation. Detailed 2D NMR experiments (COSY, HSQC, HMBC) are necessary for unambiguous assignment.
Logical Relationships and Experimental Workflows
DOT Diagram: Synthesis and Isomer Separation
Caption: Synthetic pathways to syn and a mixture of syn and anti isomers of this compound, followed by separation.
Applications in Drug Development and Research
The stereochemically defined framework of this compound isomers makes them attractive starting materials for the synthesis of complex molecules with potential biological activity. The epoxide rings are susceptible to nucleophilic ring-opening reactions, allowing for the introduction of various functional groups with a high degree of stereocontrol. This is particularly valuable in the development of new therapeutic agents where specific stereochemistry is often crucial for efficacy and selectivity.
Conclusion
This compound presents a fascinating case of stereoisomerism with its syn and anti forms. While detailed experimental structural data for the parent compounds require further investigation, existing synthetic protocols and spectroscopic methods provide a solid foundation for their study and utilization. The rigid, well-defined three-dimensional structures of these isomers offer significant potential for the stereoselective synthesis of complex organic molecules, making them valuable tools for researchers in organic chemistry and drug discovery.
An In-depth Technical Guide to 4,8-Dioxatricyclo[5.1.0.03,5]octane: Discovery, Synthesis, and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,8-Dioxatricyclo[5.1.0.03,5]octane, a saturated heterocyclic compound with a unique strained ring system. Also known by its synonym, 1,4-cyclohexadiene dioxide, this molecule has been a subject of interest primarily as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules such as aminoglycoside antibiotics. This document details the historical discovery, seminal synthetic protocols, key chemical properties, and reactivity of both its cis and trans isomers. Particular attention is given to the stereochemical outcomes of its synthesis and its characteristic ring-opening reactions, which are crucial for its application in drug development and other areas of chemical research.
Discovery and History
The first documented synthesis and characterization of this compound, in both its cis and trans isomeric forms, was reported in 1967 by D. T. W. Craig and his colleagues in The Journal of Organic Chemistry. Their work focused on the bis-epoxidation of 1,4-cyclohexadiene and systematically investigated the influence of different peroxy acids on the stereochemical outcome of the reaction.
Prior to this, it was generally believed that the bis-epoxidation of 1,4-cyclohexadiene yielded exclusively the trans-epoxide. However, Craig's research demonstrated that the choice of epoxidizing agent was critical in determining the ratio of cis to trans isomers. This discovery was significant as it provided a method to selectively synthesize the cis-isomer, which was later found to be a valuable precursor in the synthesis of synthetic aminoglycosides.
A subsequent patent filed in 1977 described an optimized process for the preparation of cis-1,4-cyclohexadiene dioxide, highlighting its importance as a key intermediate for the total synthesis of compounds like 5-deoxykanamycin A. This solidified the relevance of this compound in the field of medicinal chemistry and drug development.
Physicochemical Properties
The fundamental properties of this compound are summarized below. It is important to note that the properties of the starting material, 1,4-cyclohexadiene, are also included for context.
| Property | This compound | 1,4-Cyclohexadiene |
| IUPAC Name | This compound | 1,4-Cyclohexadiene |
| Synonyms | 1,4-Cyclohexadiene dioxide | 1,4-Dihydrobenzene |
| Molecular Formula | C₆H₈O₂ | C₆H₈ |
| Molecular Weight | 112.13 g/mol | 80.13 g/mol |
| CAS Number | 285-52-9 | 628-41-1 |
| Appearance | Not clearly documented | Clear colorless liquid |
| Boiling Point | Not clearly documented | 88-89 °C |
| Density | Not clearly documented | 0.847 g/mL at 25 °C |
| Refractive Index | Not clearly documented | n20/D 1.472 |
Synthesis and Experimental Protocols
The primary route to this compound is the direct epoxidation of 1,4-cyclohexadiene. The stereochemical outcome of this reaction is highly dependent on the choice of the epoxidizing agent.
Original Synthesis of cis- and trans-4,8-Dioxatricyclo[5.1.0.03,5]octane (Craig et al., 1967)
Objective: To synthesize and characterize the cis and trans isomers of 1,4-cyclohexadiene dioxide.
Methodology:
-
Preparation of the Epoxidizing Agent: The respective peroxy acid (perbenzoic acid, monoperphthalic acid, m-chloroperbenzoic acid, or peracetic acid) is prepared and quantified.
-
Epoxidation Reaction: 1,4-cyclohexadiene is dissolved in a suitable solvent (e.g., methylene chloride). The solution is cooled, and the peroxy acid is added portion-wise while maintaining the temperature.
-
Work-up and Isolation: After the reaction is complete, the reaction mixture is washed with a solution of sodium bisulfite to destroy excess peroxy acid, followed by a wash with a saturated sodium bicarbonate solution and then water. The organic layer is dried over a suitable drying agent (e.g., magnesium sulfate) and the solvent is removed under reduced pressure.
-
Separation of Isomers: The resulting mixture of cis and trans isomers is separated by chromatography or fractional crystallization.
Key Findings on Stereoselectivity:
| Epoxidizing Agent | Ratio of trans to cis Isomer |
| Perbenzoic Acid | Exclusively trans |
| Monoperphthalic Acid | Exclusively trans |
| m-Chloroperbenzoic Acid | 2:1 |
| Peracetic Acid | 2:1 |
It was noted that the cis-epoxide has a tendency to form a 1:1 crystalline complex with the trans-epoxide, which can complicate separation.
Optimized Synthesis of cis-4,8-Dioxatricyclo[5.1.0.03,5]octane (1977 Patent)
Objective: To develop a high-yield synthesis of the cis-isomer.
Methodology:
-
Reaction Setup: 1,4-Cyclohexadiene is dissolved in methylene chloride and cooled to a temperature range of -10°C to +35°C.
-
Epoxidation: m-Chloroperbenzoic acid is added to the solution. The patent claims that this direct epoxidation predominantly produces the cis-isomer in high yield (around 90% total epoxide yield, with the cis-isomer being the major component).
-
Isolation: The product is isolated using standard work-up procedures as described in the original synthesis.
Chemical Reactivity and Ring-Opening Reactions
The strained epoxide rings in this compound are susceptible to nucleophilic attack, leading to various ring-opened products. The regioselectivity of these reactions is dependent on the nature of the nucleophile and the reaction conditions.
The following diagram illustrates the logical workflow of the synthesis and subsequent ring-opening reactions of the cis-isomer.
Caption: Synthesis of cis-4,8-Dioxatricyclo[5.1.0.03,5]octane and its regioselective ring-opening reactions.
Biological Significance and Applications
The primary documented application of this compound, specifically the cis-isomer, is as a key intermediate in the total synthesis of aminoglycoside antibiotics. Aminoglycosides are a class of potent antibiotics that function by inhibiting bacterial protein synthesis. The ability to stereoselectively synthesize the cis-diepoxide provides a crucial building block for constructing the complex, highly functionalized core of these antibiotics.
To date, there is limited publicly available information on the direct biological activity of this compound itself. Its utility appears to be derived from its chemical reactivity, which allows for its incorporation into larger, biologically active molecules. Further research would be required to elucidate any intrinsic pharmacological or toxicological properties of the core molecule.
The workflow for its application in drug development can be visualized as follows:
Caption: Workflow for the utilization of this compound in aminoglycoside synthesis.
Conclusion
This compound is a molecule of significant historical and synthetic importance. The pioneering work of Craig and colleagues in the 1960s elucidated the stereochemical control in its synthesis, paving the way for its use as a valuable intermediate in the synthesis of complex natural products and their analogues. While its direct biological activity remains largely unexplored, its role as a versatile building block in drug development, particularly for aminoglycoside antibiotics, is well-established. This guide provides a foundational understanding of this unique diepoxide for researchers and scientists in organic synthesis and medicinal chemistry, highlighting the key aspects of its discovery, preparation, and chemical behavior. Further investigation into the properties and potential applications of this strained heterocyclic system may reveal new opportunities in materials science and pharmacology.
An In-Depth Technical Guide to the Potential Energy Surface of C8H10O2 Isomers for Researchers and Drug Development Professionals
Introduction: The isomeric landscape of C8H10O2, a molecular formula encompassing a variety of phenolic compounds, presents a rich area of study for researchers in chemistry, biochemistry, and pharmacology. These isomers, particularly the hydroxyphenethyl alcohols and their chiral counterparts, exhibit diverse biological activities and hold significant potential as pharmaceutical intermediates and bioactive agents.[1] Understanding the potential energy surface (PES) of these isomers is crucial for elucidating their relative stabilities, conformational preferences, and reaction pathways, thereby providing a rational basis for their application in drug design and development. This technical guide provides a comprehensive overview of the C8H10O2 isomers, with a focus on their thermochemistry, synthesis, and relevant biochemical pathways.
Isomeric Landscape of C8H10O2
The C8H10O2 molecular formula gives rise to several structural and stereoisomers. The most pertinent of these to the fields of drug development and biochemical research are the hydroxyphenethyl alcohols and the chiral 1-(hydroxyphenyl)ethanols.
Hydroxyphenethyl Alcohols (Tyrosol and its Isomers): These are achiral isomers differing in the substitution pattern on the phenyl ring.
-
2-(2-Hydroxyphenyl)ethanol (o-tyrosol)
-
2-(3-Hydroxyphenyl)ethanol (m-tyrosol)
-
2-(4-Hydroxyphenyl)ethanol (p-tyrosol or Tyrosol)
1-(Hydroxyphenyl)ethanols: These are chiral isomers, existing as enantiomeric pairs (R and S).
-
1-(2-Hydroxyphenyl)ethanol
-
1-(3-Hydroxyphenyl)ethanol
-
1-(4-Hydroxyphenyl)ethanol
Potential Energy Surface and Thermochemical Data
The following table summarizes available physical and thermochemical data for the most well-studied isomer, tyrosol.
| Property | Value | Source |
| IUPAC Name | 4-(2-hydroxyethyl)phenol | PubChem |
| Molecular Formula | C8H10O2 | PubChem |
| Molecular Weight | 138.16 g/mol | PubChem |
| Melting Point | 91-92 °C | PubChem |
| Boiling Point | 158 °C at 14 mmHg | PubChem |
| Water Solubility | 10.3 mg/mL | PubChem |
| logP | 1.1 | PubChem |
Experimental Protocols: Synthesis of 4-Hydroxyphenethyl Alcohol (Tyrosol)
Several synthetic routes to tyrosol have been reported. A common and effective method involves the reduction of a 4-hydroxyphenylacetic acid derivative.
Protocol: Reduction of 4-Hydroxyphenylacetic Acid
-
Esterification: 4-Hydroxyphenylacetic acid is esterified, typically using ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), to protect the carboxylic acid functionality. The reaction mixture is heated under reflux, and the progress is monitored by thin-layer chromatography (TLC).
-
Reduction: The resulting ethyl 4-hydroxyphenylacetate is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (e.g., tetrahydrofuran, THF). The reaction is typically carried out at low temperatures (0 °C) and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched by the careful addition of water and a sodium hydroxide solution. The resulting salts are filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., MgSO4), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 4-hydroxyphenethyl alcohol.[2]
A visual representation of this experimental workflow is provided below.
Caption: A flowchart of the synthesis of tyrosol from 4-hydroxyphenylacetic acid.
Biochemical Pathways Involving C8H10O2 Isomers
Tyrosol is a naturally occurring phenolic compound found in various food sources, most notably olive oil and wine. Its biosynthesis in yeast is a well-characterized process known as the Ehrlich pathway.
The Ehrlich Pathway for Tyrosol Biosynthesis:
The Ehrlich pathway is a catabolic route for amino acids in yeast. In the case of tyrosol production, the precursor amino acid is L-tyrosine. The pathway can be summarized in the following steps:
-
Transamination: L-tyrosine undergoes transamination to form 4-hydroxyphenylpyruvic acid. This reaction is catalyzed by an aminotransferase.
-
Decarboxylation: 4-Hydroxyphenylpyruvic acid is then decarboxylated by the enzyme phenylpyruvate decarboxylase to yield 4-hydroxyphenylacetaldehyde.
-
Reduction: Finally, 4-hydroxyphenylacetaldehyde is reduced to tyrosol by an alcohol dehydrogenase.[3][4][5]
A diagram of the Ehrlich pathway leading to tyrosol is presented below.
Caption: The biochemical conversion of L-tyrosine to tyrosol via the Ehrlich pathway.
Pharmacokinetics and Metabolism of Tyrosol
For drug development professionals, understanding the pharmacokinetic profile of a compound is paramount. Studies in rats have shown that orally administered tyrosol is rapidly absorbed and metabolized. The primary metabolic pathway is sulfation in the liver, leading to the formation of tyrosol-4-sulfate.[6][7] This metabolite, along with others, is then distributed to various tissues and subsequently excreted, primarily through the urine.[6]
The metabolic fate of tyrosol is an important consideration for its therapeutic applications, as the biological activity of the metabolites may differ from the parent compound.
A simplified diagram of tyrosol metabolism is shown below.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Hydroxyphenethyl alcohol | 501-94-0 [chemicalbook.com]
- 3. Frontiers | Rational Engineering of Chorismate-Related Pathways in Saccharomyces cerevisiae for Improving Tyrosol Production [frontiersin.org]
- 4. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics of Tyrosol Metabolites in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Computational Analysis of 4,8-Dioxatricyclo[5.1.0.03,5]octane Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4,8-Dioxatricyclo[5.1.0.03,5]octane, a unique molecule featuring a fused cyclobutane and two epoxide rings, presents significant interest for its potential applications in medicinal chemistry and materials science. Its inherent ring strain suggests a delicate balance of stability and reactivity. This technical guide provides a framework for the computational investigation of this molecule's stability. While direct computational studies on this compound are not extensively available in peer-reviewed literature, this document outlines the established theoretical protocols and data presentation methods that can be employed to elucidate its thermodynamic and kinetic stability. The guide also presents available computed properties and visualizes a logical workflow for such a computational study.
Introduction
This compound is a saturated heterocyclic compound with the chemical formula C6H8O2. Its tricyclic structure, containing a cyclobutane ring fused with two epoxide rings, results in significant ring strain, which is a key determinant of its chemical properties and stability. Understanding the stability of this molecule is crucial for predicting its reactivity, potential for use as a building block in synthesis, and its metabolic fate in biological systems.
Computational chemistry offers a powerful toolkit for investigating the stability of such strained molecules. Through quantum mechanical calculations, it is possible to determine various thermodynamic and structural parameters that provide insights into a molecule's energetic landscape.
Computed Properties of this compound
While detailed computational studies on the stability of this compound are sparse, some basic molecular properties have been computed and are available in public databases such as PubChem.[1] These properties provide a starting point for more in-depth computational analysis.
Table 1: Computed Molecular Properties of this compound [1]
| Property | Value | Computational Method |
| Molecular Weight | 112.13 g/mol | --- |
| Exact Mass | 112.052429494 Da | --- |
| XLogP3 | 0.2 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 0 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 25.1 Ų | Cactvs 3.4.8.18 |
| Heavy Atom Count | 8 | Cactvs 3.4.8.18 |
| Formal Charge | 0 | --- |
| Complexity | 106 | Cactvs 3.4.8.18 |
Proposed Computational Workflow for Stability Analysis
The following section outlines a detailed, albeit generalized, protocol for the computational investigation of this compound stability. This workflow represents a standard approach in computational chemistry for characterizing new or understudied molecules.
Methodology
A typical computational study to determine the stability of a molecule like this compound would involve the following steps:
-
Structure Optimization: The initial 3D structure of the molecule is optimized to find the geometry with the lowest potential energy. This is typically performed using density functional theory (DFT) methods, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-31G(d) or larger).[2]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Strain Energy Calculation: The ring strain energy can be estimated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps in canceling out systematic errors in the calculations. The strain energy is then calculated from the enthalpy change of the reaction.
-
Bond Dissociation Energy (BDE): To assess the kinetic stability, the energy required to break specific bonds can be calculated. This involves optimizing the structure of the resulting radicals and calculating the enthalpy change for the bond cleavage.
-
Reaction Pathway Analysis: To explore potential decomposition pathways, transition state searches can be performed for plausible unimolecular reactions, such as ring-opening reactions. The activation energy for these pathways provides insight into the kinetic stability of the molecule.
Visualizing the Computational Workflow
The logical flow of a computational stability analysis can be visualized as follows:
Caption: A flowchart illustrating a typical computational workflow for assessing molecular stability.
Key Structural Features and Stability Considerations
A computational study would focus on several key structural features of this compound to understand its stability.
Caption: Factors influencing the stability of 4,8-dioxatricyclo[5.1.0.0^3,5^]octane.
The high degree of ring strain, arising from the fusion of a cyclobutane ring with two three-membered epoxide rings, is expected to be the dominant factor governing the molecule's stability. This strain likely leads to significant thermodynamic instability, making the molecule susceptible to ring-opening reactions. The epoxide rings themselves are well-known to be reactive functional groups, and their presence in such a constrained system would further enhance the kinetic reactivity of the molecule.
Conclusion
While there is a notable gap in the literature regarding dedicated computational studies on the stability of this compound, the established methodologies of computational chemistry provide a clear path forward for such investigations. A systematic approach involving geometry optimization, frequency calculations, and the analysis of strain energy and reaction pathways would yield valuable insights into the thermodynamic and kinetic stability of this intriguing molecule. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the chemical space of strained heterocyclic compounds. Such studies are essential for unlocking the potential of molecules like this compound in various scientific and industrial applications.
References
Methodological & Application
Application Notes and Protocols for 4,8-Dioxatricyclo[5.1.0.03,5]octane in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8-Dioxatricyclo[5.1.0.03,5]octane, also known as 1,4-cyclohexadiene dioxide, is a versatile diepoxide monomer that holds significant promise in the field of polymer chemistry. Its strained epoxide rings make it amenable to ring-opening polymerization, enabling the synthesis of a variety of polymers with unique properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polyesters and polycarbonates. The resulting polymers are of interest for applications in advanced materials and have potential relevance in drug delivery systems due to their biocompatibility and degradability.
Applications in Polymer Synthesis
This compound serves as a valuable building block for the following classes of polymers:
-
Unsaturated Polyesters: Through ring-opening copolymerization with cyclic anhydrides, such as phthalic anhydride, unsaturated polyesters with high glass transition temperatures can be synthesized. The presence of double bonds in the polymer backbone allows for post-polymerization modification, offering a route to functionalized materials.
-
Unsaturated Polycarbonates: Copolymerization with carbon dioxide (CO2), often utilizing metal-based catalysts, yields unsaturated polycarbonates. These materials are of interest as they can be derived from renewable resources and exhibit favorable thermal properties.
The reactivity of this compound is noted to be lower than its 1,3-isomer in copolymerization reactions.
Data Presentation
The following tables summarize key quantitative data obtained from the characterization of polymers synthesized using this compound.
Table 1: Thermal Properties of Polymers Derived from this compound
| Polymer Type | Comonomer | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (Td, 10% weight loss) |
| Polycarbonate | CO2 | ~115 °C - 123 °C[1] | 255 °C - 285 °C[2] |
| Polyester | Phthalic Anhydride | up to 128 °C[2][3] | 325 °C[2] |
Experimental Protocols
Protocol 1: Synthesis of Unsaturated Polyester via Ring-Opening Copolymerization
This protocol describes the synthesis of an unsaturated polyester by the copolymerization of this compound and phthalic anhydride.
Materials:
-
This compound (1,4-cyclohexadiene dioxide)
-
Phthalic anhydride
-
Catalyst: e.g., Chromium(III) or Cobalt(III) salen complexes
-
Dry solvent (e.g., toluene)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard Schlenk line and glassware
Procedure:
-
In a dried Schlenk flask under an inert atmosphere, add the desired molar ratio of this compound and phthalic anhydride.
-
Dissolve the monomers in a minimal amount of dry toluene.
-
Add the catalyst (e.g., a chromium(III) salen complex) to the solution. The catalyst loading should be optimized, typically in the range of 1:100 to 1:500 catalyst-to-monomer molar ratio.
-
Stir the reaction mixture at an elevated temperature (e.g., 100-130 °C).
-
Monitor the progress of the polymerization by techniques such as ¹H NMR or FT-IR spectroscopy by taking aliquots from the reaction mixture at regular intervals.
-
Upon reaching the desired conversion, terminate the polymerization by cooling the reaction mixture to room temperature and quenching with a suitable agent if necessary (e.g., by precipitation in a non-solvent like methanol).
-
Purify the polymer by dissolving it in a suitable solvent (e.g., dichloromethane) and precipitating it in a non-solvent (e.g., cold methanol).
-
Dry the purified polymer under vacuum to a constant weight.
-
Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) for thermal transitions (Tg), and Thermogravimetric Analysis (TGA) for thermal stability.
Protocol 2: Synthesis of Unsaturated Polycarbonate via Ring-Opening Copolymerization with CO₂
This protocol outlines the synthesis of an unsaturated polycarbonate from this compound and carbon dioxide.
Materials:
-
This compound (1,4-cyclohexadiene dioxide)
-
Carbon dioxide (CO₂), high purity
-
Catalyst: e.g., di-zinc/magnesium complexes or cobalt(III) salen complexes
-
Co-catalyst (if required, e.g., a nucleophilic salt)
-
Dry solvent (e.g., toluene or neat)
-
High-pressure reactor equipped with a stirrer
Procedure:
-
Charge the high-pressure reactor with the catalyst and co-catalyst (if applicable) under an inert atmosphere.
-
Add the this compound monomer to the reactor. If using a solvent, add it at this stage.
-
Seal the reactor and purge several times with low-pressure CO₂.
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., 10-50 bar).
-
Heat the reactor to the desired temperature (e.g., 80-120 °C) and begin stirring.
-
Maintain the reaction under constant CO₂ pressure for the desired reaction time. The progress can be monitored by measuring the consumption of the monomer.
-
After the desired time, cool the reactor to room temperature and carefully vent the excess CO₂.
-
Dissolve the crude polymer in a suitable solvent (e.g., dichloromethane).
-
Purify the polymer by precipitation in a non-solvent (e.g., methanol).
-
Dry the polymer under vacuum until a constant weight is achieved.
-
Characterize the polymer for its molecular weight, polydispersity, thermal properties, and chemical structure using GPC, DSC, TGA, and NMR spectroscopy.
Mandatory Visualizations
The following diagrams illustrate the general mechanisms and workflows relevant to the polymerization of this compound.
Caption: Cationic Ring-Opening Polymerization Workflow.
Caption: Anionic Ring-Opening Polymerization Workflow.
Caption: Experimental Workflow for Polyester Synthesis.
References
Application Notes and Protocols for the Polymerization of 4,8-Dioxatricyclo[5.1.0.03,5]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the synthesis and potential polymerization of 4,8-Dioxatricyclo[5.1.0.03,5]octane, also known as 1,4-cyclohexadiene dioxide. While specific literature on the homopolymerization of this monomer is limited, this document outlines a feasible experimental protocol based on established principles of cationic ring-opening polymerization (CROP) of analogous cyclic ethers and diepoxides. Furthermore, potential applications in drug delivery are discussed based on the known biocompatibility of polyethers.
Introduction
This compound is a bicyclic diepoxide monomer that holds promise for the synthesis of novel polymers. Its strained ether rings make it susceptible to ring-opening polymerization, potentially yielding polyethers with unique stereochemistry and material properties. The resulting polymers, containing ether linkages in their backbone, are of interest for biomedical applications due to the generally good biocompatibility and biodegradability of polyether-based materials.[1][2][3][4] This document provides a putative protocol for the polymerization of this monomer and discusses its potential in the field of drug development.
Monomer Synthesis
The monomer, this compound, can be synthesized from 1,4-cyclohexadiene. A common method for the epoxidation of alkenes is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA).
Experimental Protocol: Synthesis of this compound
Materials:
-
1,4-Cyclohexadiene
-
meta-Chloroperoxybenzoic acid (mCPBA, ≤77%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve 1,4-cyclohexadiene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of mCPBA (2.2 eq) in dichloromethane to the stirred solution of 1,4-cyclohexadiene. The excess mCPBA is to ensure the diepoxidation.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Characterization Data for Monomer:
| Property | Value |
| Molecular Formula | C₆H₈O₂ |
| Molecular Weight | 112.13 g/mol |
| Appearance | Colorless oil or solid |
| CAS Number | 285-52-9 |
Polymerization of this compound
The most probable method for the homopolymerization of this compound is cationic ring-opening polymerization (CROP). This method is widely used for the polymerization of cyclic ethers and epoxides.[5] The high ring strain of the oxirane rings in the monomer provides the thermodynamic driving force for polymerization.
Proposed Experimental Protocol: Cationic Ring-Opening Homopolymerization
Materials:
-
This compound (purified)
-
Anhydrous dichloromethane (DCM)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) as initiator
-
Methanol (for termination)
-
Standard Schlenk line and glassware for inert atmosphere techniques
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add freshly distilled and purified this compound to a Schlenk flask.
-
Dissolve the monomer in anhydrous dichloromethane to a desired concentration (e.g., 1 M).
-
Cool the solution to a specific temperature (e.g., 0 °C or -20 °C) to control the polymerization rate and minimize side reactions.
-
In a separate flask, prepare a dilute solution of the initiator, BF₃·OEt₂, in anhydrous dichloromethane.
-
Slowly add the initiator solution to the stirred monomer solution via syringe. The monomer-to-initiator ratio will determine the theoretical molecular weight of the polymer.
-
Allow the polymerization to proceed for a set time (e.g., 1 to 24 hours), monitoring the viscosity of the solution.
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane.
-
Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Proposed Polymer Characterization:
| Parameter | Anticipated Method | Expected Outcome |
| Molecular Weight (Mn) and Polydispersity (Đ) | Gel Permeation Chromatography (GPC) | Controlled by monomer/initiator ratio; Đ may vary. |
| Chemical Structure | ¹H and ¹³C NMR Spectroscopy | Confirmation of polyether backbone structure. |
| Thermal Properties (Tg, Td) | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Provides information on the polymer's thermal stability and physical state. |
Note: The precise reaction conditions (temperature, initiator concentration, solvent) will need to be optimized to achieve desired polymer properties.
Application in Drug Delivery
Polyethers are a class of polymers known for their potential in biomedical applications, primarily due to their biocompatibility and water solubility (which can be tuned by side-chain modification).[2][3][4] The polymer derived from this compound would result in a polyether with a cyclohexane ring integrated into the backbone, which could impart specific properties such as increased rigidity and hydrophobicity compared to linear aliphatic polyethers like polyethylene glycol (PEG).
Potential as a Drug Delivery Vehicle:
-
Biocompatibility: Polyethers are generally considered biocompatible.[2][3] The synthesized polymer would need to undergo rigorous in vitro and in vivo testing to confirm its biocompatibility.
-
Drug Encapsulation: The polymer could be formulated into nanoparticles or micelles for the encapsulation of hydrophobic drugs, potentially improving their solubility and bioavailability.
-
Controlled Release: The structure of the polymer backbone could influence the drug release kinetics. The rigidity of the cyclohexane units might lead to slower degradation and sustained drug release profiles.
-
Functionalization: The polymer backbone could potentially be functionalized to attach targeting ligands for specific cell or tissue delivery.
Visualizations
Caption: Workflow for the proposed cationic ring-opening polymerization.
Caption: Conceptual pathway for drug delivery application.
Conclusion
The polymerization of this compound presents an intriguing avenue for the development of novel polyethers. While direct experimental data on its homopolymerization is scarce, the proposed protocol based on cationic ring-opening polymerization provides a solid starting point for researchers. The resulting polymer, with its unique backbone structure, warrants further investigation for its potential in biomedical applications, particularly in the field of drug delivery, pending comprehensive biocompatibility and efficacy studies.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and ethyl glycidyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyethers Based on Short-Chain Alkyl Glycidyl Ethers: Thermoresponsive and Highly Biocompatible Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cationic polymerization - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Cross-linking Reactions of 4,8-Dioxatricyclo[5.1.0.03,5]octane with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8-Dioxatricyclo[5.1.0.03,5]octane, a cycloaliphatic diepoxide, presents a unique molecular architecture for the development of advanced cross-linked materials. Its rigid, bicyclic structure can impart desirable properties such as high thermal stability, good mechanical strength, and low shrinkage upon curing. The cross-linking of this diepoxide with amine-based curing agents is a key process for creating robust thermosetting polymers with potential applications in specialty coatings, adhesives, and composite matrices.
It is important to note that, in general, cycloaliphatic epoxy resins exhibit lower reactivity towards amines compared to their bisphenol A-based counterparts. This is primarily due to the steric hindrance associated with the internal epoxy groups.[1] Consequently, the curing process often necessitates elevated temperatures, longer curing times, or the inclusion of catalysts to proceed to completion.[1] Due to the limited availability of specific experimental data for this compound, the following protocols and data are based on established principles and analogous cycloaliphatic epoxy systems.
Reaction Mechanism and Stoichiometry
The cross-linking reaction between a diepoxide and a primary amine occurs in a stepwise manner. Initially, the primary amine attacks an epoxide ring, leading to the formation of a secondary amine and a hydroxyl group. This newly formed secondary amine can then react with another epoxide group, resulting in a tertiary amine and another hydroxyl group. This process creates a three-dimensional, cross-linked polymer network. The hydroxyl groups generated during the reaction can also catalyze the epoxy-amine reaction, leading to autocatalytic behavior.[2]
The stoichiometry, specifically the ratio of amine hydrogen to epoxide groups, is a critical parameter that dictates the final properties of the cured material. A 1:1 stoichiometric ratio generally leads to the highest cross-linking density and glass transition temperature (Tg).[3] Deviating from this ratio can be used to tailor specific properties, such as flexibility or impact strength, at the expense of others.[4]
References
Application Notes and Protocols for the Synthesis of Polyethers from 4,8-Dioxatricyclo[5.1.0.03,5]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of polyethers via the ring-opening polymerization (ROP) of 4,8-Dioxatricyclo[5.1.0.03,5]octane, also known as 1,4-cyclohexadiene dioxide. While the homopolymerization of this specific monomer is not extensively documented in recent literature, which has largely focused on its copolymerization for the synthesis of polycarbonates, this guide offers plausible synthetic routes based on established principles of epoxide polymerization. The resulting polyethers, with their unique stereochemistry and potential for further functionalization, are promising candidates for various applications, including the development of novel drug delivery systems.
Introduction
Polyethers are a significant class of polymers characterized by ether linkages in their main chain. Their inherent flexibility, biocompatibility, and tunable solubility make them valuable in diverse fields, particularly in the biomedical and pharmaceutical industries. This compound is a diepoxide monomer that can be derived from 1,4-cyclohexadiene[1]. The presence of two strained epoxide rings suggests its potential to undergo ring-opening polymerization to yield polyethers with a unique cyclohexyl backbone. The polymerization can theoretically proceed through either cationic or anionic mechanisms, leading to polymers with distinct microstructures and properties. The resulting polyether backbone, potentially featuring hydroxyl groups depending on the reaction conditions, offers sites for further chemical modification, making these polymers attractive for creating functional materials for applications such as drug conjugation and targeted delivery.
Reaction Mechanisms
The ring-opening polymerization of this compound can be initiated by both cationic and anionic initiators.
Cationic Ring-Opening Polymerization (CROP)
In CROP, a Lewis or Brønsted acid initiates the polymerization by protonating or coordinating to one of the oxygen atoms of the epoxide ring. This activation facilitates the nucleophilic attack by another monomer molecule, propagating the polymer chain. The process is repeated, leading to the formation of a polyether.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is initiated by a nucleophile, typically a strong base like an alkoxide or hydroxide. The nucleophile attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of an alkoxide propagating species. This process continues with the addition of more monomer units.
Quantitative Data
| Polymer System | Catalyst/Initiator | M_n ( kg/mol ) | PDI (M_w/M_n) | T_g (°C) | T_d (°C) | Reference |
| 1,4-Cyclohexadiene oxide / CO2 | (salen)Co(III) complex | 12.9 | 1.18 | 115 | 255 | [2][3] |
| 1,3-Cyclohexadiene oxide / CO2 | (salen)Co(III) complex | - | - | 104-108 | - | [2] |
| Cyclohexene oxide / CO2 | (salen)Co(III) complex | 11.5 | 1.12 | 112 | 285 | [3] |
| 1,4-Cyclohexadiene oxide / Phthalic Anhydride | (salen)Co(III) complex / PPN-Cl | 7.5 | 1.17 | 128 | 325 | [3] |
Note: M_n = Number-average molecular weight; PDI = Polydispersity index; T_g = Glass transition temperature; T_d = Decomposition temperature. The data presented is for related copolymers and should be considered as a reference.
Experimental Protocols
The following are proposed, detailed protocols for the synthesis of polyethers from this compound based on general procedures for epoxide polymerization. Researchers should optimize these conditions for their specific requirements.
Protocol 1: Cationic Ring-Opening Polymerization (CROP)
Materials:
-
This compound (monomer)
-
Boron trifluoride diethyl etherate (BF3·OEt2) (initiator)
-
Anhydrous dichloromethane (DCM) (solvent)
-
Methanol (quenching agent)
-
Hexane (precipitating agent)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Monomer and Solvent Preparation: Dry the this compound monomer over CaH2 and distill under reduced pressure. Dry the dichloromethane (DCM) over CaH2 and distill under a nitrogen atmosphere.
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere.
-
Polymerization:
-
Add the desired amount of monomer to the flask.
-
Dissolve the monomer in anhydrous DCM to achieve the desired concentration (e.g., 1 M).
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) in an ice or cryogenic bath.
-
Prepare a stock solution of the initiator, BF3·OEt2, in anhydrous DCM.
-
Add the required amount of the initiator solution to the monomer solution dropwise with vigorous stirring to initiate the polymerization. The monomer-to-initiator ratio can be varied to control the molecular weight (e.g., 100:1).
-
Allow the reaction to proceed for a predetermined time (e.g., 1-24 hours), monitoring the viscosity of the solution.
-
-
Termination and Purification:
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold hexane with stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh hexane to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at room temperature until a constant weight is achieved.
-
-
Characterization: Characterize the resulting polyether using techniques such as Nuclear Magnetic Resonance (NMR) for structural analysis, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity determination, and Differential Scanning Calorimetry (DSC) for thermal properties.
Protocol 2: Anionic Ring-Opening Polymerization (AROP)
Materials:
-
This compound (monomer)
-
Potassium tert-butoxide (t-BuOK) (initiator)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Acidified methanol (quenching agent)
-
Diethyl ether (precipitating agent)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Monomer and Solvent Preparation: Purify the monomer and solvent as described in Protocol 1.
-
Reaction Setup: Set up a flame-dried Schlenk flask with a magnetic stir bar under a nitrogen or argon atmosphere.
-
Polymerization:
-
Add the desired amount of monomer to the flask.
-
Dissolve the monomer in anhydrous THF.
-
Prepare a stock solution of the initiator, potassium tert-butoxide, in anhydrous THF.
-
Add the initiator solution to the monomer solution at room temperature or a slightly elevated temperature (e.g., 50 °C) to start the polymerization.
-
Allow the reaction to stir for the desired duration (e.g., 24-48 hours).
-
-
Termination and Purification:
-
Terminate the polymerization by adding a few drops of acidified methanol.
-
Precipitate the polymer by adding the reaction mixture to a large volume of cold diethyl ether.
-
Isolate the polymer by filtration.
-
Wash the polymer with diethyl ether.
-
Dry the polymer under vacuum.
-
-
Characterization: Characterize the polymer using NMR, GPC, and DSC as described in Protocol 1.
Potential Applications in Drug Development
Polyethers derived from this compound are expected to possess properties that make them suitable for various drug delivery applications. The polyether backbone provides flexibility and can be designed to be water-soluble, similar to poly(ethylene glycol) (PEG), which is widely used in drug delivery to improve the pharmacokinetic profiles of therapeutic agents[4][5].
The ring-opening of the diepoxide can potentially lead to the formation of hydroxyl groups along the polymer chain. These hydroxyl groups can serve as handles for the covalent attachment of drugs, targeting ligands, or imaging agents. This functionalization capability allows for the creation of sophisticated drug delivery systems.
Potential drug delivery applications include:
-
Polymer-drug conjugates: Covalently linking drugs to the polyether backbone can improve drug solubility, stability, and circulation time.
-
Nanoparticle and micelle formulations: The amphiphilic nature of functionalized polyethers can be exploited to form self-assembled nanostructures for encapsulating hydrophobic drugs.
-
Hydrogels: Cross-linking the polyether chains could lead to the formation of hydrogels for sustained drug release.
Conclusion
The synthesis of polyethers from this compound presents an intriguing avenue for the development of novel polymeric materials. Although direct literature on its homopolymerization is scarce, the established chemistry of epoxide ring-opening provides a solid foundation for developing successful synthetic protocols. The resulting polyethers, with their unique structure and potential for functionalization, hold considerable promise for advanced applications, particularly in the design of innovative drug delivery systems. The protocols and notes provided herein are intended to serve as a valuable starting point for researchers venturing into this promising area of polymer chemistry.
References
- 1. Renewable polycarbonates and polyesters from 1,4-cyclohexadiene - Green Chemistry (RSC Publishing) DOI:10.1039/C4GC01353K [pubs.rsc.org]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. scribd.com [scribd.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Supramolecular Nanostructures Based on Cyclodextrin and Poly(ethylene oxide): Syntheses, Structural Characterizations and Applications for Drug Delivery [mdpi.com]
Application Note & Protocol: Synthesis of 4,8-Dioxatricyclo[5.1.0.03,5]octane
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,8-Dioxatricyclo[5.1.0.03,5]octane, the diepoxide of 1,4-cyclohexadiene, is a valuable building block in organic synthesis due to its rigid, bicyclic structure and the reactivity of its epoxide rings. This application note provides a detailed experimental protocol for the synthesis of this compound via the epoxidation of 1,4-cyclohexadiene. The protocol is based on established epoxidation methodologies, offering a reproducible procedure for laboratory-scale synthesis.
Reaction Principle
The synthesis of this compound is achieved through the diepoxidation of 1,4-cyclohexadiene. This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a catalyst and an oxidant like hydrogen peroxide, to introduce two epoxide rings across the double bonds of the starting diene. The stereochemistry of the final product can be influenced by the reaction conditions and the epoxidizing agent used.
Experimental Protocol
This protocol details the synthesis of this compound using hydrogen peroxide as the oxidant, catalyzed by a polytungstate catalyst. This method is highlighted for its efficiency and use of a greener oxidant.[1]
Materials:
-
1,4-Cyclohexadiene
-
30% Hydrogen Peroxide (H2O2)
-
PW4O24[PTC]3 (a polytungstate catalyst)
-
Dichloromethane (CH2Cl2)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,4-cyclohexadiene (1.0 mmol).
-
Catalyst Addition: Add the polytungstate catalyst (1 mol%).
-
Reaction Initiation: Cool the flask in an ice bath and add 30% hydrogen peroxide (2.0 eq) dropwise while stirring. The pH of the hydrogen peroxide solution should be adjusted to 7 beforehand.[1]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Characterization: The resulting crude product can be further purified by column chromatography on silica gel. The final product should be characterized by 1H NMR and 13C NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Data Presentation
| Product | Starting Material | Oxidant | Catalyst | Yield | Reference |
| This compound | 1,4-cyclohexadiene | 30% H2O2 | PW4O24[PTC]3 | 86% | [1] |
1H NMR Data (500 MHz, CDCl3) δ (ppm): 2.90 (s, 2H, C(O)H), 2.20 (m, 4H, ring CH).[2]
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Discussion
The epoxidation of 1,4-cyclohexadiene provides an effective route to this compound. The use of hydrogen peroxide with a polytungstate catalyst offers a high-yielding and environmentally conscious alternative to traditional peroxy acid epoxidations.[1] The reaction conditions are mild, and the procedure is straightforward, making it suitable for standard organic synthesis laboratories. The final product's structure and purity should be rigorously confirmed using standard analytical techniques. For related structures, such as substituted derivatives, other epoxidation systems like the Jacobsen-Katsuki epoxidation have been explored, which may offer enantioselective control.[3][4]
Safety Precautions
-
Hydrogen peroxide (30%) is a strong oxidizing agent and should be handled with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent and should be used in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
References
Application Notes and Protocols for the Analytical Characterization of 4,8-Dioxatricyclo[5.1.0.03,5]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8-Dioxatricyclo[5.1.0.03,5]octane, also known as cis-1,2:4,5-diepoxycyclohexane, is a bicyclic epoxide of significant interest in synthetic organic chemistry and drug discovery. Its rigid, strained ring system serves as a versatile building block for the synthesis of complex molecules, including pharmaceutical intermediates and biologically active compounds. The precise stereochemical and electronic properties of this molecule necessitate a thorough analytical characterization to ensure purity, confirm its structure, and understand its reactivity. These application notes provide a detailed overview of the key analytical techniques and protocols for the comprehensive characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for sample handling, preparation, and the selection of appropriate analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | PubChem[1] |
| Molecular Weight | 112.13 g/mol | PubChem[1] |
| Appearance | White solid | [2] |
| CAS Number | 285-52-9 | PubChem[1] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound. The following sections detail the expected spectral data and provide protocols for acquiring them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR are crucial for a complete assignment.
¹H NMR Spectroscopy Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.07 | s | 4H | H1, H2, H3, H5 (Epoxide protons) |
| 2.74 | d (J = 22.4 Hz) | 2H | H6a, H7a (Axial methylene protons) |
| 2.25 | d (J = 22.4 Hz) | 2H | H6b, H7b (Equatorial methylene protons) |
| (Data obtained for (1R,2S,4R,5S)-1,2:4,5-Diepoxycyclohexane in CDCl₃ at 300 MHz)[2] |
¹³C NMR Spectroscopy Data
No experimental ¹³C NMR data for the parent compound was found in the search results. Predicted data can be obtained from chemical software, but should be used with caution and noted as such.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key vibrational modes are associated with the C-H and C-O bonds of the epoxide and cyclohexane rings.
FT-IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2991 | Medium | C-H stretch (epoxide) |
| 2906 | Medium | C-H stretch (aliphatic) |
| 1263 | Strong | C-O stretch (epoxide ring) |
| 834 | Strong | C-O-C symmetric stretch (epoxide) |
| (Data obtained for (1R,2S,4R,5S)-1,2:4,5-Diepoxycyclohexane as a film)[2] |
-
Sample Preparation:
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a KBr or NaCl plate, and allow the solvent to evaporate.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Processing: Record the spectrum and perform a background subtraction using a spectrum of the empty sample holder.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation. While no experimental mass spectrum for the parent compound was found, High-Resolution Mass Spectrometry (HRMS) is recommended for accurate mass determination.
Expected Mass Spectrometry Data
| Ion | m/z (calculated) |
| [M+H]⁺ | 113.0597 |
| [M+Na]⁺ | 135.0416 |
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Mass Spectrometer: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 8-10 L/min.
-
Drying Gas Temperature: 180-200 °C.
-
Mass Range: 50-500 m/z.
-
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from isomers (e.g., the trans-isomer) and reaction byproducts.
Gas Chromatography (GC)
GC is a suitable technique for analyzing the volatile this compound.
-
Sample Preparation: Prepare a solution of the sample in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
Injection: Inject 1 µL of the sample solution with a split ratio of 100:1.
Visualized Workflows
Analytical Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive analytical characterization of this compound.
Caption: Workflow for the synthesis, purification, and characterization of this compound.
References
Application Notes and Protocols for 4,8-Dioxatricyclo[5.1.0.03,5]octane in Materials Science
Introduction
4,8-Dioxatricyclo[5.1.0.03,5]octane, also commonly known as 1,4-cyclohexadiene diepoxide, is a versatile monomer in materials science, particularly in the synthesis of advanced polymers. Its rigid, bicyclic structure and two reactive epoxide groups make it a valuable building block for creating polymers with unique thermal and mechanical properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of renewable polycarbonates and polyesters. These materials are of significant interest due to their potential derivation from bio-based resources, offering a sustainable alternative to conventional petroleum-based polymers.[1][2][3]
Application Note 1: Synthesis of Renewable Polycarbonates
Application: The ring-opening copolymerization (ROCOP) of this compound (referred to as 1,4-cyclohexadiene diepoxide in some literature) with carbon dioxide (CO₂) allows for the synthesis of aliphatic polycarbonates.[1][3] These polymers are notable for their renewable potential, as 1,4-cyclohexadiene, the precursor to the diepoxide, can be derived from plant oil derivatives.[1][3] The resulting polycarbonates can exhibit high glass transition temperatures, making them suitable for applications requiring thermal stability.
Key Features:
-
Renewable Feedstock: The monomer can be synthesized from bio-based 1,4-cyclohexadiene.[1][3]
-
CO₂ Utilization: This application provides a method for the chemical fixation of carbon dioxide.
-
Thermally Stable Polymers: The resulting polycarbonates can possess high glass transition temperatures.[4]
Experimental Workflow:
References
- 1. Renewable polycarbonates and polyesters from 1,4-cyclohexadiene - Green Chemistry (RSC Publishing) DOI:10.1039/C4GC01353K [pubs.rsc.org]
- 2. Renewable polycarbonates and polyesters from 1,4-cyclohexadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Application Notes and Protocols: The Role of 4,8-Dioxatricyclo[5.1.0.03,5]octane in Adhesive Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 4,8-Dioxatricyclo[5.1.0.03,5]octane, a cycloaliphatic diepoxide, in the formulation of high-performance adhesives. Due to the limited direct experimental data on this specific molecule, information on the closely related and commercially significant analogue, 4-Vinylcyclohexene dioxide (VCHD), is used as a proxy to detail the synthesis, curing mechanisms, and performance characteristics. Cycloaliphatic epoxides are valued for their low viscosity, excellent adhesion to a variety of substrates, low shrinkage upon curing, and superior weather resistance, making them ideal for advanced adhesive applications.[1][2]
Overview of this compound in Adhesives
This compound is a diepoxide monomer that can undergo polymerization to form a durable, cross-linked polymer network suitable for adhesive applications. Its strained cycloaliphatic rings and epoxide groups contribute to high reactivity, particularly in cationic polymerization, which can be initiated by thermal means or, more commonly, by ultraviolet (UV) radiation. The resulting thermoset adhesives exhibit exceptional properties that are highly desirable in various industrial and specialized sectors.
Key Advantages of Cycloaliphatic Epoxy-Based Adhesives:
-
Low Shrinkage: Cationic ring-opening polymerization of the epoxy groups leads to significantly lower volume shrinkage compared to free-radical polymerization of acrylates, resulting in reduced internal stress and improved adhesion to substrates.[1][2]
-
Excellent Adhesion: These adhesives demonstrate strong bonding to a wide range of materials, including metals, plastics, and glass.[2]
-
High Strength and Toughness: The cross-linked network provides high tensile strength and good flexibility.[1][2]
-
Superior Weather and UV Resistance: The aliphatic structure of these resins imparts excellent resistance to yellowing and degradation upon exposure to UV light and outdoor conditions.
-
Chemical Resistance: The cured adhesive exhibits good resistance to a variety of chemicals.
-
Absence of Oxygen Inhibition: Unlike free-radical curing systems, cationic UV curing is not inhibited by the presence of oxygen, which simplifies the curing process.[2]
Synthesis and Curing Mechanisms
The primary mechanism for curing adhesives based on this compound is cationic polymerization. This process can be initiated either thermally or photochemically (UV curing).
Cationic UV Curing
Cationic UV curing is a rapid, energy-efficient, and solvent-free method for producing high-performance adhesives. The process involves a photoinitiator that, upon exposure to UV light, generates a strong acid that initiates the ring-opening polymerization of the epoxide groups.[2][3]
Key Components of a UV-Curable Cycloaliphatic Epoxy Adhesive Formulation:
-
Cycloaliphatic Epoxy Resin: (e.g., this compound or VCHD) acts as the primary monomer or crosslinker.
-
Photoinitiator: Typically onium salts such as diaryliodonium or triarylsulfonium salts with non-nucleophilic counterions (e.g., SbF6-, PF6-).[2][4]
-
Polyols: Can be added to enhance flexibility and toughness. The hydroxyl groups can participate in the cross-linking reaction.[2]
-
Reactive Diluents: Other epoxy-functional or vinyl ether compounds can be included to modify viscosity and cure speed.
-
Additives: Fillers, pigments, and slip agents can be incorporated to achieve desired physical properties.[2]
The UV curing process can be completed in seconds, allowing for high-speed production.[5] A post-cure thermal treatment can further enhance the properties of the cured film.[2]
Thermal Curing
While less common for cycloaliphatic epoxides due to their slower reaction with conventional amine hardeners, thermal curing is also possible, particularly with anhydride curing agents or when accelerated.[6] Elevated temperatures are typically required to achieve a complete cure.
Quantitative Data on Adhesive Performance
The performance of adhesives derived from cycloaliphatic epoxy resins can be tailored by adjusting the formulation. The following tables summarize representative quantitative data for adhesives formulated with cycloaliphatic epoxides.
Table 1: Mechanical Properties of UV-Cured Cycloaliphatic Epoxy Adhesives
| Property | Typical Value Range | Substrate | Reference |
| Shear Strength | 12 - 16 MPa | Concrete | [2] |
| Tensile Strength | High (specific values formulation dependent) | - | [1] |
| Glass Transition Temp. (Tg) | 125 - 164 °C (thermally cured) | - | [7] |
| Volume Shrinkage | Low (specific values formulation dependent) | - | [1] |
Note: The data presented is representative and can vary significantly based on the specific formulation, curing conditions, and substrate.
Table 2: Curing Parameters for Cycloaliphatic Epoxy Formulations
| Curing Method | Parameter | Value | Reference |
| UV Curing | UV Wavelength | 385 - 405 nm | [5] |
| UV Dose | 3 - 5 J/cm² | [5] | |
| UV Intensity | ~2.5 W/cm² | [5] | |
| Thermal Curing | Temperature | 120 - 190 °C (step-cure) | [7] |
| Time | Several hours | [7] |
Experimental Protocols
The following are generalized protocols for the preparation of adhesives using a cycloaliphatic diepoxide like this compound. Note: These are starting points and may require optimization for specific applications. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol for UV-Curable Adhesive Formulation
Materials:
-
This compound (or VCHD)
-
Diaryliodonium or Triarylsulfonium salt photoinitiator (e.g., with SbF6- counterion)
-
Polyol (optional, for flexibility)
-
Reactive diluent (optional, for viscosity control)
-
Substrates for bonding (e.g., glass, metal, plastic)
-
UV curing lamp (385-405 nm)
-
Mixing vessel and stirrer
Procedure:
-
In a light-protected vessel, combine the this compound and any optional polyol or reactive diluent.
-
Stir the mixture until homogeneous.
-
Add the photoinitiator (typically 1-4 wt%) to the resin mixture.
-
Continue stirring in the absence of light until the photoinitiator is completely dissolved.
-
Apply a thin layer of the formulated adhesive to one of the substrates to be bonded.
-
Join the second substrate to the first, applying gentle pressure to ensure a thin, uniform bond line.
-
Expose the bonded assembly to a UV lamp with a wavelength of 385-405 nm.[5]
-
The required UV dose is typically in the range of 3-5 J/cm².[5] The exposure time will depend on the intensity of the UV source.
-
After UV exposure, the adhesive should be fully cured. A post-cure bake (e.g., at 80-120°C for 30-60 minutes) can be performed to enhance the final properties.
General Protocol for Thermal Curing with Anhydride
Materials:
-
This compound (or VCHD)
-
Anhydride curing agent (e.g., methyl-hexahydrophthalic anhydride)
-
Accelerator (e.g., tertiary amine or imidazole)
-
Substrates for bonding
-
Oven
-
Mixing vessel and stirrer
Procedure:
-
In a mixing vessel, combine the this compound and the anhydride curing agent. The stoichiometric ratio will depend on the equivalent weights of the resin and the anhydride.
-
Add a small amount of accelerator (typically 0.5-2 wt%).
-
Stir the mixture until homogeneous. The viscosity may decrease upon initial mixing.
-
Apply the adhesive to the substrates and join them.
-
Place the bonded assembly in an oven and cure according to a predetermined schedule. A typical curing schedule might involve a step-cure, for example, 2 hours at 120°C followed by 1 hour at 150-190°C.[7]
-
Allow the assembly to cool to room temperature before handling.
Conclusion
This compound and related cycloaliphatic diepoxides are valuable components in the formulation of high-performance adhesives, particularly for applications requiring rapid, on-demand curing, excellent adhesion, and long-term durability. The UV curing of these resins offers significant advantages in terms of speed and energy efficiency. The protocols and data presented here provide a foundation for researchers and professionals to explore the use of this class of compounds in developing advanced adhesive solutions. Further optimization of formulations and curing conditions will enable the tailoring of adhesive properties to meet the demands of specific applications.
References
- 1. The application of cycloaliphatic epoxy resin in hybrid UV curing systems. - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 2. osti.gov [osti.gov]
- 3. iris.unica.it [iris.unica.it]
- 4. mdpi.com [mdpi.com]
- 5. uvebtech.com [uvebtech.com]
- 6. m.youtube.com [m.youtube.com]
- 7. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8-Dioxatricyclo[5.1.0.0³,⁵]octane, also known as 1,4-cyclohexadiene diepoxide, is a versatile bifunctional electrophile that serves as a valuable intermediate in organic synthesis. Its strained dual epoxide rings render it susceptible to nucleophilic attack, providing a powerful tool for the stereocontrolled introduction of multiple functional groups. This document provides detailed application notes and experimental protocols for the synthesis and use of 4,8-dioxatricyclo[5.1.0.0³,⁵]octane in the preparation of valuable molecules, particularly in the context of synthesizing carbocyclic sugars and their analogues, which have significant potential in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of 4,8-dioxatricyclo[5.1.0.0³,⁵]octane is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₂ | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| CAS Number | 285-52-9 | [1] |
| Appearance | Colorless liquid or solid | |
| IUPAC Name | 4,8-dioxatricyclo[5.1.0.0³,⁵]octane | [1] |
Synthesis of 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane
The parent compound can be synthesized by the diepoxidation of 1,4-cyclohexadiene. Both cis and trans isomers can be formed and their ring-opening reactions have been studied.[2][3] The cis-isomer is typically formed from the epoxidation of 1,4-cyclohexadiene with peroxy acids.
Experimental Protocol: Synthesis of cis-4,8-Dioxatricyclo[5.1.0.0³,⁵]octane
This protocol is based on the epoxidation of 1,4-cyclohexadiene.
Materials:
-
1,4-Cyclohexadiene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-cyclohexadiene (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of m-CPBA (2.2 eq) in dichloromethane to the stirred solution of 1,4-cyclohexadiene over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of Na₂SO₃ to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (twice), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure cis-4,8-dioxatricyclo[5.1.0.0³,⁵]octane.
Application as a Chemical Intermediate: Synthesis of Conduritol and Carbasugar Analogues
4,8-Dioxatricyclo[5.1.0.0³,⁵]octane is a key precursor for the synthesis of conduritols and other carbasugar analogues. These compounds are of significant interest in medicinal chemistry due to their potential as glycosidase inhibitors. The diepoxide allows for the stereospecific introduction of hydroxyl groups through nucleophilic ring-opening reactions.
Regioselective Ring-Opening Reactions
The ring-opening of cis-4,8-dioxatricyclo[5.1.0.0³,⁵]octane with various nucleophiles proceeds via a 1,4-attack, leading to the formation of trans-disubstituted cyclohexene derivatives. This regioselectivity is a key feature that is exploited in the synthesis of complex molecules.[2]
Caption: Regioselective 1,4-attack of a nucleophile on cis-4,8-dioxatricyclo[5.1.0.0³,⁵]octane.
Experimental Protocols for Ring-Opening Reactions
The following are generalized protocols for the ring-opening of cis-4,8-dioxatricyclo[5.1.0.0³,⁵]octane with different nucleophiles, based on the findings of Craig, Harvey, and Berchtold.[2]
Protocol 1: Hydrolysis to Conduritol F
This reaction yields conduritol F, a naturally occurring cyclitol.
Materials:
-
cis-4,8-Dioxatricyclo[5.1.0.0³,⁵]octane
-
Dilute aqueous sulfuric acid (e.g., 0.1 M)
-
Sodium bicarbonate (NaHCO₃) for neutralization
-
Solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve cis-4,8-dioxatricyclo[5.1.0.0³,⁵]octane in a suitable solvent (e.g., a mixture of water and a co-solvent like THF or acetone).
-
Add dilute aqueous sulfuric acid and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction may require several hours to days for completion.
-
Once the reaction is complete, neutralize the acid with solid sodium bicarbonate until effervescence ceases.
-
Extract the aqueous solution multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting conduritol F can be purified by recrystallization or column chromatography.
Protocol 2: Reaction with Amines
This protocol describes the synthesis of aminocyclitols, which are important scaffolds in medicinal chemistry.
Materials:
-
cis-4,8-Dioxatricyclo[5.1.0.0³,⁵]octane
-
Amine (e.g., dimethylamine, ethylamine) as an aqueous solution or in a suitable solvent
-
Solvent (e.g., water, ethanol, or THF)
Procedure:
-
Dissolve cis-4,8-dioxatricyclo[5.1.0.0³,⁵]octane in a suitable solvent.
-
Add an excess of the amine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, remove the excess amine and solvent under reduced pressure.
-
The crude product, a diaminocyclohexene diol, can be purified by column chromatography or crystallization.
Quantitative Data for Ring-Opening Reactions
The following table summarizes the expected products and regioselectivity for the ring-opening of cis-4,8-dioxatricyclo[5.1.0.0³,⁵]octane.
| Nucleophile | Reagent | Product Type | Regioselectivity |
| Water | H₂O / H⁺ | Diol (Conduritol) | 1,4-Attack |
| Hydroxide | aq. NaOH | Diol (Conduritol) | 1,4-Attack |
| Bromide | aq. HBr | Bromohydrin | 1,4-Attack |
| Bromide | NaBr in DMF | Dibromide | 1,4-Attack |
| Amine | R₂NH | Amino alcohol | 1,4-Attack |
Workflow: Synthesis of a Conduritol F Analogue
The following diagram illustrates a typical workflow for the synthesis of a conduritol F analogue, a potential glycosidase inhibitor, using cis-4,8-dioxatricyclo[5.1.0.0³,⁵]octane as a key intermediate.
Caption: Synthetic workflow for a Conduritol F analogue from 1,4-cyclohexadiene.
Conclusion
4,8-Dioxatricyclo[5.1.0.0³,⁵]octane is a highly valuable and versatile chemical intermediate. Its ability to undergo stereocontrolled ring-opening reactions with a variety of nucleophiles makes it an excellent building block for the synthesis of complex and biologically relevant molecules, including conduritols, inositols, and their analogues. The protocols and data presented in these application notes provide a foundation for researchers to explore the rich chemistry of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,8-Dioxatricyclo[5.1.0.03,5]octane
Welcome to the technical support center for the synthesis of 4,8-Dioxatricyclo[5.1.0.03,5]octane. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, FAQs, and experimental protocols to address challenges encountered during the synthesis of this diepoxide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common method for synthesizing this compound, also known as 1,4-cyclohexadiene dioxide, is through the double epoxidation of 1,4-cyclohexadiene. This reaction typically involves an oxidizing agent to form the two epoxide rings across the double bonds of the starting material.
Q2: Which oxidizing agents are suitable for this epoxidation?
A variety of oxidizing agents can be used, with peroxy acids being a common choice. However, greener and more selective methods have been developed. One effective system utilizes a tungsten-based polyoxometalate catalyst in conjunction with hydrogen peroxide (H₂O₂), which is an environmentally friendly oxidant.[1]
Q3: What are the typical reaction conditions?
The reaction conditions can vary depending on the specific substrate and catalytic system used. For the synthesis of a derivative, (rac)-(syn)-1-isopropyl-5-methyl-4,8-dioxatricyclo[5.1.0.03,5]octane, the reaction is carried out at room temperature for 3 hours using 1 mol% of a tungsten catalyst (PW₄O₂₄[PTC]₃) and 2.0 equivalents of 30% hydrogen peroxide at a controlled pH of 7.[1]
Q4: How is the final product purified?
Purification is typically achieved using column chromatography.[2][3] For derivatives of this compound, flash chromatography on silica gel with an eluent system such as a mixture of ethyl acetate and petroleum ether (e.g., 1:4 or 8:2 ratio) has been successfully employed.[2][3]
Q5: How can I confirm the structure of the synthesized product?
The structure of this compound and its derivatives is confirmed using standard spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C{¹H} NMR) are essential for determining the chemical structure and stereochemistry.[1][2] High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a low or negligible yield of the desired diepoxide. What are the potential causes and how can I improve the outcome?
A: Low yields can stem from several factors:
-
Inactive Catalyst: If using a catalyst, ensure it is active and handled according to its specifications. The tungsten polyoxometalate catalyst, for instance, is crucial for the reaction to proceed efficiently.
-
Incorrect pH: The pH of the reaction medium can be critical, especially when using hydrogen peroxide. For the tungsten-catalyzed system, maintaining a neutral pH (pH 7) is recommended.[1] Drastic pH changes can lead to decomposition of H₂O₂ or unwanted side reactions.
-
Low Reagent Purity: The purity of the starting material (1,4-cyclohexadiene) and the oxidant (hydrogen peroxide) is important. Impurities can interfere with the catalyst or lead to side reactions.
-
Suboptimal Temperature: While some protocols run at room temperature[1], the optimal temperature may vary. If the reaction is slow, a modest increase in temperature could be beneficial, but be cautious as higher temperatures can also promote byproduct formation.
Problem 2: Incomplete Reaction and Formation of Mono-epoxide
Q: My NMR analysis shows a significant amount of the mono-epoxidized intermediate. How can I drive the reaction to completion to form the diepoxide?
A: The presence of the mono-epoxide indicates that the second epoxidation step is slow or incomplete. Consider the following adjustments:
-
Increase Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
-
Increase Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. For the diepoxidation, at least two equivalents of the oxidant are required. Using a slight excess (e.g., 2.0-2.2 equivalents) of hydrogen peroxide can help push the reaction to completion.[1]
-
Improve Mixing: In a biphasic system, vigorous stirring is necessary to ensure adequate contact between the reactants.
Problem 3: Formation of Ring-Opened Byproducts (Diols)
Q: I am observing diol impurities in my product, suggesting the epoxide rings are opening. What causes this and how can it be prevented?
A: Epoxide rings are susceptible to nucleophilic attack, especially under acidic or basic conditions, leading to the formation of diols.
-
Maintain Neutral pH: The primary cause of ring-opening is often a non-neutral pH. Strictly maintain the reaction at pH 7, as both acidic and strongly basic conditions can catalyze the hydrolysis of the epoxides.[1] Use a buffer if necessary.
-
Work-up Conditions: During the work-up, avoid strong acids or bases. Use mild aqueous solutions for extraction and washing.
-
Solvent Choice: Ensure the use of anhydrous solvents if the reaction is sensitive to water, although some protocols successfully use aqueous hydrogen peroxide.[1]
Data Presentation
Table 1: Summary of Reaction Conditions for a this compound Derivative
| Product | Starting Material | Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temp. | Time | Yield (%) | Ref. |
| (rac)-(syn)-1-isopropyl-5-methyl-4,8-dioxatricyclo[5.1.0.03,5]octane | γ-Terpinene | PW₄O₂₄[PTC]₃ (1) | 30% H₂O₂ (2.0) | None (neat) | rt | 3 h | 86 | [1] |
Table 2: ¹H NMR Spectroscopic Data
| Compound | Spectrometer | Solvent | Chemical Shifts (δ) in ppm | Ref. |
| (rac)-(syn)-1-isopropyl-5-methyl-4,8-dioxatricyclo[5.1.0.03,5]octane | 500 MHz | CDCl₃ | 0.91 (d, J = 7.0 Hz, 3H), 0.96 (d, J = 6.8 Hz, 3H) | [1] |
| A substituted this compound | 500 MHz | CDCl₃ | 0.96 (s, 6H, CH₃), 1.32 (s, 3H, CH₃), 1.48 (m, 1H, CH), 2.20 (m, 4H, ring CH), 2.90 (s, 2H, C(O)H) | [2] |
Experimental Protocols
Protocol 1: Synthesis of (rac)-(syn)-1-isopropyl-5-methyl-4,8-dioxatricyclo[5.1.0.03,5]octane[1]
This protocol is adapted from the synthesis of a derivative and can be used as a starting point for the synthesis of the parent compound from 1,4-cyclohexadiene.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the starting alkene (e.g., γ-Terpinene).
-
Catalyst Addition: Add the tungsten polyoxometalate catalyst, PW₄O₂₄[PTC]₃ (1 mol%).
-
Oxidant Addition: While stirring vigorously, add 30% aqueous hydrogen peroxide (2.0 equivalents). Ensure the pH of the hydrogen peroxide solution is adjusted to 7 before addition.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification by Flash Chromatography[2][3]
-
Column Preparation: Pack a silica gel column using a slurry of silica in the chosen eluent system (e.g., petroleum ether).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.
-
Elution: Elute the column with a gradient or isocratic mixture of solvents, such as ethyl acetate in petroleum ether (e.g., starting with 100% petroleum ether and gradually increasing the polarity).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A decision tree to troubleshoot low product yield in the synthesis.
Caption: Diagram showing the main reaction pathway versus potential side reactions.
References
Technical Support Center: Synthesis of 4,8-Dioxatricyclo[5.1.0.03,5]octane
This technical support guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of 4,8-Dioxatricyclo[5.1.0.03,5]octane. This document provides troubleshooting advice and frequently asked questions (FAQs) to help improve reaction yields and address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is low. What are the common causes?
Low yields in the synthesis of this compound, which is typically formed by the diepoxidation of 1,4-cyclohexadiene, can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate amounts of the epoxidizing agent.
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Formation of Mono-epoxide: A significant side reaction is the formation of the mono-epoxide (4-oxabicyclo[5.1.0]oct-2-ene). The second epoxidation is often slower than the first, and careful control of stoichiometry and reaction conditions is necessary to favor the diepoxide.
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Competing Reactions: Depending on the reagents and conditions, other side reactions such as ring-opening of the epoxide or polymerization of the starting material can occur.
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Suboptimal Reagent Purity: The purity of the starting 1,4-cyclohexadiene and the epoxidizing agent is crucial. Impurities can interfere with the reaction or lead to undesired byproducts.
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Inefficient Purification: The desired product may be lost during the work-up and purification steps.
Q2: How can I minimize the formation of the mono-epoxide byproduct?
Minimizing the mono-epoxide is key to achieving a high yield of the desired diepoxide. Here are some strategies:
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Stoichiometry of the Oxidizing Agent: Use a sufficient excess of the epoxidizing agent (e.g., m-CPBA or a catalytic system with a terminal oxidant like H2O2) to drive the reaction towards the diepoxide. A molar ratio of at least 2.1 equivalents of the oxidant to the diene is recommended.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC-MS. Ensure the reaction is allowed to proceed long enough for the second epoxidation to occur. In some cases, a stepwise addition of the oxidant or a temperature ramp may be beneficial.
-
Choice of Epoxidizing Agent: The choice of epoxidizing agent can influence the selectivity. While m-CPBA is common, catalytic systems, such as those employing methyltrioxorhenium (MTO) or specific tungsten-based catalysts with hydrogen peroxide, can offer different selectivity profiles.
Q3: What are the recommended reaction conditions for synthesizing this compound?
Two common methods for the synthesis of this compound are the use of meta-chloroperoxybenzoic acid (m-CPBA) and catalytic epoxidation with hydrogen peroxide.
-
Using m-CPBA: A typical procedure involves dissolving 1,4-cyclohexadiene in a chlorinated solvent like dichloromethane (CH2Cl2) and adding a solution of m-CPBA (at least 2.1 equivalents) dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.
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Catalytic Epoxidation with H2O2: A more environmentally friendly approach involves using a catalyst with aqueous hydrogen peroxide. One reported high-yield synthesis utilized a tungsten-based catalyst (PW4O24[PTC]3) at room temperature.[1] This method avoids the use of chlorinated solvents and stoichiometric peroxyacid waste.
Q4: I am observing the formation of diol impurities. How can I prevent this?
The formation of diols is typically due to the acid-catalyzed ring-opening of the epoxide products by water present in the reaction mixture. This can be mitigated by:
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Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when using m-CPBA.
-
Buffering the Reaction: When using peroxyacids like m-CPBA, which produce a carboxylic acid byproduct, adding a mild base like sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) can neutralize the acid and prevent epoxide opening.
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Control of pH in Catalytic Systems: For catalytic reactions using H2O2, maintaining the pH of the reaction mixture is crucial. For the tungsten-catalyzed system, a pH of 7 is recommended.[1]
Q5: How can I effectively purify the final product?
Purification of this compound is typically achieved by flash column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and petroleum ether (or hexanes). The exact ratio will depend on the specific impurities present and should be determined by TLC analysis.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | m-CPBA Method | Catalytic H2O2 Method |
| Starting Material | 1,4-Cyclohexadiene | 1,4-Cyclohexadiene |
| Oxidizing Agent | m-CPBA (≥ 2.1 eq) | 30% H2O2 (2.0 eq) |
| Catalyst | None | 1 mol% PW4O24[PTC]3 |
| Solvent | Dichloromethane (CH2Cl2) | Solvent-free or Acetonitrile |
| Temperature | 0 °C to room temperature | Room temperature |
| Reaction Time | ~14 hours | ~3 hours |
| Reported Yield | Variable, typically moderate to good | 86%[1] |
| Work-up | Quenching with a reducing agent (e.g., Na2SO3), washing with base. | Extraction |
| Byproducts | m-chlorobenzoic acid, mono-epoxide | Water, mono-epoxide |
| Safety/Environmental | Use of chlorinated solvent, stoichiometric peroxyacid waste. | "Green" oxidant (H2O2), catalytic, potentially solvent-free. |
Experimental Protocols
Protocol 1: Synthesis of a Diepoxide using m-CPBA (General Procedure)
This protocol is a general method for the diepoxidation of a cyclic diene and can be adapted for the synthesis of this compound.
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 1,4-cyclohexadiene (1 equivalent) in anhydrous dichloromethane (CH2Cl2) and cool the solution to 0 °C in an ice bath.
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Addition of m-CPBA: Dissolve m-CPBA (2.1-2.5 equivalents) in CH2Cl2 and add it dropwise to the cooled diene solution over a period of 30-60 minutes.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
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Work-up: Upon completion, cool the reaction mixture to 0 °C and quench the excess peroxyacid by the slow addition of a saturated aqueous solution of sodium sulfite (Na2SO3).
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Extraction: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).
Protocol 2: High-Yield Catalytic Synthesis of this compound with H2O2
This protocol is based on a reported high-yield synthesis.[1]
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Catalyst Preparation: Prepare the catalyst, 1 mol% PW4O24[PTC]3, as described in the relevant literature.
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Reaction Setup: In a round-bottom flask, combine 1,4-cyclohexadiene (1 equivalent) and the catalyst.
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Addition of Oxidant: Add 30% aqueous hydrogen peroxide (2.0 equivalents), ensuring the pH is maintained at 7.
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Reaction: Stir the mixture vigorously at room temperature for 3 hours.
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Work-up and Purification: After the reaction is complete, extract the product with a suitable organic solvent. Dry the organic layer and remove the solvent under reduced pressure. The crude product can then be purified by flash chromatography.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: 4,8-Dioxatricyclo[5.1.0.03,5]octane
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for 4,8-Dioxatricyclo[5.1.0.03,5]octane?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. The ideal storage temperature is between 2-8°C. The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.
Q2: What is the shelf life of this compound?
A2: While specific shelf-life studies for this compound are not publicly available, based on general knowledge of epoxy compounds, unopened and properly stored this compound is expected to be stable for at least one to two years. For opened containers, it is recommended to use the compound within a shorter timeframe and to periodically check for signs of degradation.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways involve the ring-opening of the two epoxide functional groups. This can be catalyzed by acids, bases, and various nucleophiles. Hydrolysis due to exposure to moisture is a common cause of degradation, leading to the formation of diols.
Q4: Is this compound sensitive to light?
A4: Epoxides can be sensitive to light, which may promote polymerization or other degradation reactions. Therefore, it is recommended to store this compound in an opaque or amber container to protect it from light exposure.
Q5: What are the signs of degradation?
A5: Degradation of this compound may be indicated by a change in physical appearance, such as discoloration, an increase in viscosity, or the formation of precipitates. Analytical techniques such as NMR or chromatography can be used to confirm the purity and identify degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction products or low yield | Degradation of the starting material. | Confirm the purity of this compound using a suitable analytical method (e.g., 1H NMR, GC-MS). If degraded, purify the compound or use a fresh batch. Ensure all reaction glassware is dry and the reaction is performed under an inert atmosphere if sensitive to moisture. |
| Inconsistent results between batches | Improper storage leading to batch-to-batch variability. | Review and standardize storage procedures. Ensure all batches are stored under the same recommended conditions (cool, dry, dark, and tightly sealed). |
| Visible changes in the material (e.g., color, viscosity) | Exposure to contaminants, moisture, light, or elevated temperatures. | Discard the material if significant changes are observed. Review handling and storage procedures to prevent future contamination or exposure. |
Stability and Storage Data
Table 1: Recommended Storage Conditions
| Parameter | Recommendation |
| Temperature | 2-8°C |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) recommended for long-term storage |
| Container | Tightly sealed, opaque or amber glass vial |
| Light | Protect from light |
| Moisture | Store in a dry environment, avoid exposure to humidity |
Table 2: Chemical Compatibility
| Material | Compatibility | Notes |
| Acids (strong and weak) | Incompatible | Catalyzes epoxide ring-opening. |
| Bases (strong and weak) | Incompatible | Catalyzes epoxide ring-opening. |
| Nucleophiles (e.g., amines, thiols, water) | Incompatible | Reacts to open the epoxide rings. |
| Oxidizing agents | Incompatible | May lead to uncontrolled oxidation. |
| Protic solvents | Use with caution | Can act as a nucleophile and cause ring-opening, especially in the presence of acid or base catalysts. |
| Aprotic solvents (e.g., THF, Dichloromethane) | Generally compatible | Ensure the solvent is dry. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability
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Place a known amount of this compound into a clean, dry vial.
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Heat the vial at a specific temperature (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 24, 48, 72 hours).
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At each time point, remove an aliquot of the sample.
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Analyze the sample using a suitable analytical method (e.g., 1H NMR, GC-MS) to determine the extent of degradation.
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Compare the results to a control sample stored at the recommended storage temperature (2-8°C).
Protocol 2: General Procedure for Assessing Hydrolytic Stability
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Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or THF).
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Add a controlled amount of water to the solution. To test stability at different pH values, buffered solutions can be used.
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Maintain the solution at a constant temperature (e.g., room temperature, 40°C).
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Monitor the reaction over time by taking aliquots at regular intervals.
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Analyze the aliquots by a suitable analytical method (e.g., HPLC, GC-MS) to quantify the remaining this compound and the formation of hydrolysis products (diols).
Visualizations
Caption: General degradation pathway of this compound.
Caption: Troubleshooting workflow for experiments using this compound.
Technical Support Center: Managing the Exothermic Polymerization of 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the exothermic cationic ring-opening polymerization of 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane (also known as 1,4-cyclohexadiene diepoxide).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the polymerization of 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Spike (Thermal Runaway) | 1. High initiator concentration. 2. Insufficient heat dissipation (e.g., large reaction volume, inadequate cooling). 3. High monomer concentration (bulk polymerization). 4. Incorrect reaction temperature. | 1. Reduce Initiator Concentration: Lowering the initiator concentration will decrease the rate of initiation and subsequent heat generation.[1][2][3][4][5] 2. Improve Heat Dissipation: - Use a solvent to increase the total heat capacity of the reaction mixture. - Employ a cooling bath (e.g., ice-water, cryostat) to maintain the desired temperature. - Increase the surface area-to-volume ratio of the reactor (e.g., use a larger flask for the same volume). - Ensure efficient stirring to promote even heat distribution.[6][7] 3. Use a Solvent: Perform the reaction in a suitable, inert solvent (solution polymerization) to help manage the exotherm.[8][9][10] 4. Lower the Initial Reaction Temperature: Starting the reaction at a lower temperature can help control the initial rate of polymerization. |
| Incomplete or Slow Polymerization | 1. Low initiator concentration. 2. Presence of moisture or other nucleophilic impurities. 3. Low reaction temperature. 4. Inefficient initiator. | 1. Increase Initiator Concentration: A higher initiator concentration can lead to a faster polymerization rate.[1][2][3][4][5] 2. Ensure Anhydrous Conditions: Cationic polymerization of epoxides is highly sensitive to water.[11] Dry all glassware, solvents, and the monomer thoroughly before use. Work under an inert atmosphere (e.g., nitrogen or argon). 3. Increase Reaction Temperature: Gently warming the reaction mixture can increase the polymerization rate. However, this must be done with caution to avoid a runaway reaction.[12] 4. Select a More Active Initiator: Consider using a different cationic initiator known to be effective for epoxide polymerization. |
| Polymer with Low Molecular Weight | 1. High initiator concentration leading to a large number of polymer chains. 2. Presence of chain transfer agents (e.g., water, alcohols). 3. High reaction temperature causing increased chain transfer or termination. | 1. Decrease Initiator Concentration: Fewer initiation events will allow each polymer chain to grow longer.[1][3] 2. Purify Reagents: Ensure all reagents and solvents are free from water and other nucleophilic impurities that can act as chain transfer agents. 3. Optimize Reaction Temperature: Conduct the polymerization at a temperature that balances a reasonable reaction rate with minimal side reactions. |
| Gel Formation or Insoluble Polymer | 1. High monomer concentration leading to extensive cross-linking. 2. High degree of conversion. | 1. Use a Solvent: Performing the polymerization in solution can help to control the polymer chain interactions and delay the onset of gelation. 2. Control Conversion: Stop the reaction before it reaches a very high conversion to obtain a soluble polymer, if desired for a specific application. |
Frequently Asked Questions (FAQs)
1. What is the primary cause of the exothermic nature of 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane polymerization?
The polymerization of epoxides, including 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane, is an exothermic process primarily due to the release of ring strain energy. The three-membered epoxide rings are highly strained, and the ring-opening polymerization process relieves this strain, releasing a significant amount of energy as heat.[13] The heat of polymerization for epoxides is generally in the range of 18-24 kcal/mol (approximately 75-100 kJ/mol).[14]
2. How can I monitor the temperature of the polymerization reaction in real-time?
Real-time temperature monitoring is crucial for controlling the exothermic reaction. This can be achieved by placing a thermocouple or a digital thermometer directly into the reaction mixture. For more advanced setups, in-line spectroscopic techniques or specialized heat-flow calorimeters can be used to monitor the reaction progress and heat generation.[15][16]
3. What are the key safety precautions to take when handling 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane and its polymerization?
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[17][18][19]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any volatile compounds.[18]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[17][18]
-
Storage: Store 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane in a cool, dry, and dark place, away from incompatible materials such as strong acids and oxidizing agents.[17][18]
-
Scale-up: Be extremely cautious when scaling up the reaction. The surface area-to-volume ratio decreases with increasing scale, making heat dissipation more challenging and increasing the risk of a thermal runaway.[1][20]
4. How does the choice of solvent affect the exothermic reaction?
The solvent plays a critical role in managing the exotherm. A solvent with a high heat capacity can absorb a significant amount of the heat generated during polymerization, thus helping to control the temperature. The solvent also dilutes the monomer and initiator, which can slow down the reaction rate and reduce the rate of heat generation.[8][9][10] The choice of solvent can also influence the polymerization kinetics and the properties of the resulting polymer.
5. What is the role of the initiator concentration in controlling the exotherm?
The initiator concentration directly influences the rate of polymerization and, consequently, the rate of heat generation. A higher initiator concentration leads to a faster reaction and a more rapid release of heat, increasing the risk of a thermal runaway.[1][2][3][4][5] Conversely, a lower initiator concentration will result in a slower, more controlled reaction.
Quantitative Data Summary
The following table summarizes key quantitative data related to the exothermic polymerization of epoxides. Note that specific values for 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane may vary and should be determined experimentally.
| Parameter | Typical Value | Significance |
| Heat of Polymerization (ΔH_p) of Epoxides | -75 to -100 kJ/mol (-18 to -24 kcal/mol) | Indicates the amount of heat released per mole of monomer. A highly negative value signifies a strongly exothermic reaction.[14] |
| Activation Energy (E_a) for Cationic Polymerization of Epoxides | 50 - 80 kJ/mol | Represents the energy barrier for the reaction. A lower activation energy implies a faster reaction at a given temperature. |
| Typical Temperature Rise in Bulk Polymerization | Can exceed 100 °C without proper control | Highlights the potential for thermal runaway if heat is not effectively dissipated. |
Experimental Protocols
Representative Protocol for Solution Polymerization of 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane
This protocol provides a general methodology. Researchers should optimize the conditions for their specific requirements.
Materials:
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4,8-Dioxatricyclo[5.1.0.0³,⁵]octane (monomer)
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Anhydrous dichloromethane (DCM) or another suitable inert solvent
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Cationic initiator (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂)
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Inert gas (Nitrogen or Argon)
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Quenching agent (e.g., methanol)
Procedure:
-
Preparation: Dry all glassware in an oven at >100 °C overnight and cool under a stream of inert gas.
-
Reaction Setup: Assemble a reaction flask with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet. Place the flask in a cooling bath (e.g., an ice-water bath) set to 0 °C.
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Monomer Solution: In the reaction flask, dissolve a known amount of 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane in anhydrous DCM to a desired concentration (e.g., 1 M).
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Initiator Solution: In the dropping funnel, prepare a dilute solution of the cationic initiator in anhydrous DCM (e.g., 0.1 M).
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Initiation: While stirring the monomer solution vigorously at 0 °C, add the initiator solution dropwise from the dropping funnel over a period of 15-30 minutes.
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Polymerization: Monitor the internal temperature of the reaction closely. Maintain the temperature at 0-5 °C for the desired reaction time (e.g., 2-4 hours). The reaction time will influence the molecular weight and conversion.
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Termination: Quench the polymerization by adding a small amount of methanol to the reaction mixture.
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Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
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Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Visualizations
References
- 1. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 2. hse.gov.uk [hse.gov.uk]
- 3. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chemicalprocessing.com [chemicalprocessing.com]
- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 14. aidic.it [aidic.it]
- 15. jinzongmachinery.com [jinzongmachinery.com]
- 16. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. media.adeo.com [media.adeo.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. fishersci.com [fishersci.com]
- 20. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
Technical Support Center: 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, handling, and subsequent reactions of this diepoxide.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane?
4,8-Dioxatricyclo[5.1.0.0³,⁵]octane, also known as 1,4-cyclohexadiene dioxide, is a diepoxide with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol .[1] It is a reactive molecule due to the strained epoxide rings.[2][3]
| Property | Value |
| Molecular Formula | C₆H₈O₂ |
| Molecular Weight | 112.13 g/mol [1] |
| IUPAC Name | 4,8-dioxatricyclo[5.1.0.0³,⁵]octane[1] |
| CAS Number | 285-52-9[1] |
Q2: What are the recommended storage and handling conditions for 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane?
Due to the reactive nature of epoxides, proper storage and handling are crucial to maintain the compound's integrity.
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Storage: Store in a cool, dry, and well-ventilated area, away from heat sources.[4] Epoxides can be susceptible to degradation upon exposure to light and moisture.[5] While refrigeration is a common practice for storing reactive chemicals, for some two-component epoxy systems, it may not enhance stability and could lead to crystallization.[4] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[5] Lids on containers should be securely fastened.[4]
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Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Epoxides are generally considered irritants to the eyes, skin, and mucous membranes and can be dermal sensitizers.[4]
Troubleshooting Guide
Synthesis & Purification
Q3: My synthesis of 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane from 1,4-cyclohexadiene resulted in a low yield. What are the potential causes and solutions?
Low yields in the epoxidation of 1,4-cyclohexadiene can stem from several factors.
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction has stalled, consider adding more of the epoxidizing agent.
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Side Reactions: The epoxide rings are susceptible to opening under acidic or basic conditions.[2] If the reaction conditions are not carefully controlled, the formation of diols or other byproducts can occur. Ensure the pH of the reaction mixture is neutral, especially during workup.
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Suboptimal Temperature: Epoxidation reactions are often exothermic. Maintaining the recommended reaction temperature is critical. Overheating can lead to decomposition of the product and the epoxidizing agent.
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Purification Losses: The product can be lost during extraction and chromatography. Ensure complete extraction from the aqueous phase and use an appropriate solvent system for column chromatography to achieve good separation. A common purification method is flash chromatography using a mixture of petrol ether and ethyl acetate.[6]
Q4: I am observing significant amounts of mono-epoxide or diol impurities in my final product. How can I minimize these?
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Controlling Stoichiometry: To favor the formation of the diepoxide, use a slight excess of the epoxidizing agent (e.g., m-CPBA). However, a large excess can promote side reactions.
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Neutralizing the Reaction: Residual acid from the epoxidizing agent (like meta-chlorobenzoic acid from m-CPBA) can catalyze the opening of the epoxide rings to form diols. A mild basic wash (e.g., saturated sodium bicarbonate solution) during the workup is crucial to neutralize any acid.
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Careful Chromatography: A well-optimized flash chromatography protocol can separate the desired diepoxide from the mono-epoxide and diol impurities. The polarity of the diol is significantly higher than the diepoxide, allowing for good separation.
Experimental Protocol: Synthesis of 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane
This protocol is a general guideline based on literature procedures.[7]
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Dissolve 1,4-cyclohexadiene in a suitable solvent like dichloromethane (CH₂Cl₂) in a flask cooled in an ice bath.
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Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (approximately 2.2 equivalents) in CH₂Cl₂ to the cooled solution of the diene.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a petrol ether/ethyl acetate eluent system.
Q5: The NMR spectrum of my product shows unexpected peaks. What could they be?
Unexpected peaks in the NMR spectrum could indicate the presence of impurities or solvent residues.
| Potential Impurity | Expected ¹H NMR Signals |
| 1,4-Cyclohexadiene (starting material) | ~ δ 5.7 ppm (alkene protons) |
| Mono-epoxide | Complex signals, may show remaining alkene protons |
| Diol byproducts | Broad signals for -OH protons, signals for CH-OH groups |
| Dichloromethane (solvent) | ~ δ 5.3 ppm |
| Ethyl Acetate (purification solvent) | ~ δ 4.1 (q), 2.0 (s), 1.2 (t) ppm |
Reference ¹H NMR data for a derivative of 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane shows characteristic peaks for the epoxide protons.[8][9]
Reactions & Stability
Q6: My 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane is decomposing upon storage. How can I improve its stability?
Decomposition is likely due to hydrolysis or acid-catalyzed ring-opening.
-
Strict Anhydrous Conditions: Ensure the compound is stored under strictly anhydrous conditions. Moisture from the air can lead to the formation of diols.[5]
-
Avoid Acidic Contaminants: Traces of acid can catalyze decomposition. Ensure all glassware is clean and free of acidic residues.
-
Inert Atmosphere: Storing under an inert gas like argon or nitrogen will prevent oxidation and reaction with atmospheric moisture.
Q7: I am having trouble with the regioselectivity of the ring-opening reaction. How can I control it?
The regioselectivity of epoxide ring-opening is dependent on the reaction conditions.
-
Basic or Nucleophilic Conditions: Under basic or neutral nucleophilic conditions (Sₙ2), the nucleophile will attack the less sterically hindered carbon atom.[2][3]
-
Acidic Conditions: Under acidic conditions, the reaction proceeds through a transition state with carbocationic character. The nucleophile will attack the more substituted carbon atom, which can better stabilize the partial positive charge.[2][3]
To control the regioselectivity, carefully choose your catalyst and reaction conditions.
Visualizations
Caption: Synthetic workflow for 4,8-Dioxatricyclo[5.1.0.0³,⁵]octane.
Caption: Troubleshooting low yield in synthesis.
Caption: Regioselectivity of epoxide ring-opening.
References
- 1. 4,8-Dioxatricyclo[5.1.0.03,5]octane | C6H8O2 | CID 97390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Epoxide - Wikipedia [en.wikipedia.org]
- 4. epoxies.com [epoxies.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. rsc.org [rsc.org]
Technical Support Center: Optimization of Curing Conditions for 4,8-Dioxatricyclo[5.1.0.03,5]octane-Based Resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the curing conditions for 4,8-Dioxatricyclo[5.1.0.03,5]octane-based resins.
Troubleshooting Guide
This guide addresses common issues encountered during the curing of this compound-based resins.
| Problem | Potential Causes | Recommended Solutions |
| Incomplete Curing or Tacky Surface | - Incorrect resin-to-curing agent ratio.- Insufficient mixing of components.- Curing temperature is too low or curing time is too short.[1]- Environmental humidity is too high.[2] | - Double-check and accurately weigh the resin and curing agent according to the formulation's stoichiometry.[3][4]- Mix the components thoroughly for a minimum of 2-3 minutes, scraping the sides and bottom of the mixing container.[3]- Increase the curing temperature or extend the curing time. Refer to Table 1 for recommended starting points.- Conduct curing in a controlled humidity environment (<50% RH).[4] |
| Brittle Cured Resin | - Excessive curing temperature or time.- Incorrect formulation leading to high crosslink density. | - Reduce the curing temperature or time. A step-cure process may be beneficial.- Re-evaluate the formulation. The addition of flexibilizers or adjusting the resin-to-curing agent ratio may be necessary. |
| Presence of Bubbles in the Cured Resin | - Air entrapment during mixing.- Evolution of dissolved gases during curing.- Porous substrate releasing trapped air.[4] | - Mix the components slowly and carefully to avoid introducing air.[3]- Degas the mixed resin/curing agent system under vacuum before curing.- Apply a thin seal coat to porous substrates before the main pour.[4]- Use a heat gun or pass a flame quickly over the surface to remove bubbles after pouring (use with caution).[3] |
| Cloudy or Hazy Appearance | - Moisture contamination during mixing or curing.[4]- Incompatibility of components in the resin formulation. | - Ensure all mixing equipment is clean and dry.[4]- Store resin and curing agents in tightly sealed containers to prevent moisture absorption.- Verify the compatibility of all additives and fillers with the resin system. |
| Fast or Uncontrolled Curing (Exotherm) | - Curing temperature is too high.- Large batch size leading to excessive heat generation. | - Lower the initial curing temperature.- Mix smaller batches of the resin system.- Consider using a less reactive curing agent or a cure inhibitor. |
Frequently Asked Questions (FAQs)
1. What are the typical curing mechanisms for this compound-based resins?
Resins based on this compound, a type of cycloaliphatic epoxy resin, can be cured through two primary mechanisms:
-
Thermal Curing: This involves the use of heat in the presence of a curing agent (hardener). Common curing agents for cycloaliphatic epoxies include anhydrides and some specialized amines. The reactivity of cycloaliphatic epoxy groups with amines is generally lower than that of standard bisphenol-A based epoxy resins due to steric hindrance.[5]
-
Cationic Photopolymerization (UV Curing): This method utilizes UV light and a photoinitiator to induce rapid polymerization. Cationic curing offers advantages such as curing at ambient temperature and very fast reaction times.
2. How do I determine the optimal resin-to-curing agent ratio?
The optimal ratio is determined by the equivalent weights of the resin and the curing agent. The manufacturer of the resin and curing agent should provide these values. For an anhydride curing agent, the stoichiometric ratio can be calculated, but often an empirical optimization is required to achieve the desired properties. A good starting point is to test a small range of ratios around the calculated stoichiometric value.
3. What is a typical starting point for thermal curing temperature and time?
For anhydride-cured cycloaliphatic epoxy systems, a multi-step curing schedule is often employed. A general starting point could be:
-
Initial cure at 100-120°C for 1-2 hours.
-
Post-cure at a higher temperature, for example, 150°C for 2-4 hours, to ensure full crosslinking and development of optimal properties.[6][7]
It is crucial to perform experiments to determine the optimal schedule for your specific formulation. Techniques like Differential Scanning Calorimetry (DSC) can be used to study the curing kinetics and determine appropriate temperatures.
4. Can I use amine curing agents with this compound-based resins?
While possible, the reaction of cycloaliphatic epoxy groups with amines is significantly slower than with bisphenol-A based epoxies.[5] This is due to the steric hindrance around the epoxy group.[5] If an amine curing agent is used, higher temperatures and longer curing times will likely be required. It is often more practical to use anhydride or cationic curing systems.
5. How does humidity affect the curing process?
High humidity can negatively impact the curing process. Anhydride curing agents are particularly sensitive to moisture, which can cause them to hydrolyze to carboxylic acids. This can affect the curing rate and the final properties of the resin.[2] It is recommended to work in a controlled humidity environment.
Data Presentation
The following tables provide an example of how to structure quantitative data from your curing optimization experiments.
Table 1: Effect of Curing Temperature and Time on Glass Transition Temperature (Tg)
| Formulation ID | Resin:Curing Agent Ratio | Curing Temperature (°C) | Curing Time (hours) | Post-Cure Conditions | Glass Transition Temperature (Tg) (°C) |
| Exp-01 | 100:85 | 100 | 2 | 150°C, 4 hours | e.g., 145 |
| Exp-02 | 100:85 | 120 | 2 | 150°C, 4 hours | e.g., 155 |
| Exp-03 | 100:90 | 120 | 2 | 150°C, 4 hours | e.g., 160 |
Table 2: Effect of Formulation on Mechanical Properties
| Formulation ID | Resin:Curing Agent Ratio | Curing Schedule | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Exp-01 | 100:85 | 100°C/2h + 150°C/4h | e.g., 75 | e.g., 2.8 | e.g., 4.5 |
| Exp-02 | 100:85 | 120°C/2h + 150°C/4h | e.g., 80 | e.g., 3.0 | e.g., 4.2 |
| Exp-03 | 100:90 | 120°C/2h + 150°C/4h | e.g., 82 | e.g., 3.1 | e.g., 3.8 |
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Curing Profile Analysis
Objective: To determine the onset of curing, the peak exothermic temperature, and the total heat of reaction for a given resin/curing agent formulation.
Methodology:
-
Accurately weigh 5-10 mg of the freshly mixed resin and curing agent into a hermetically sealed DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature where the curing exotherm is complete (e.g., 250°C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature, peak temperature, and the area under the exothermic peak (which corresponds to the total heat of reaction).
2. Fourier-Transform Infrared Spectroscopy (FTIR) for Monitoring Cure Progression
Objective: To monitor the disappearance of functional groups (e.g., epoxy, anhydride) and the appearance of new groups (e.g., ester, ether) as a function of curing time.
Methodology:
-
Prepare a thin film of the resin/curing agent mixture between two salt plates (e.g., KBr) or on a single ATR crystal.
-
Place the sample in a heated FTIR sample holder at the desired curing temperature.
-
Acquire FTIR spectra at regular intervals (e.g., every 5 minutes) over the course of the curing reaction.
-
Monitor the change in the absorbance of characteristic peaks, such as the epoxy ring vibration (~915 cm⁻¹) and the anhydride carbonyl bands (~1780 cm⁻¹ and ~1850 cm⁻¹).
-
The degree of conversion can be calculated by normalizing the peak area of the reacting functional group to an internal standard peak that does not change during the reaction.
Visualizations
Caption: Experimental workflow for the optimization of curing conditions.
Caption: A logical flowchart for troubleshooting common curing issues.
References
- 1. carleton.ca [carleton.ca]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. This compound | C6H8O2 | CID 97390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of Curing Agent and Temperature on the Rheological Behavior of Epoxy Resin Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. doaj.org [doaj.org]
- 7. google.com [google.com]
preventing premature polymerization of 4,8-Dioxatricyclo[5.1.0.03,5]octane
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the premature polymerization of 4,8-Dioxatricyclo[5.1.0.03,5]octane during laboratory experiments.
Troubleshooting Guides
Issue: Rapid, Uncontrolled Polymerization Upon Storage
Symptoms:
-
Noticeable increase in viscosity of the monomer.
-
Formation of a solid or gel-like substance in the storage container.
-
Exothermic reaction (heat generation) in the storage vessel.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Storage Temperature | Store at or below recommended temperatures. For long-term storage, consider freezing at -40°C.[1][2] Avoid repeated freeze-thaw cycles. |
| Exposure to Light | Store in an amber or opaque container to prevent photo-initiated polymerization. |
| Contamination with Initiators | Ensure storage containers are scrupulously clean and free of acidic or basic residues. Use high-purity solvents and reagents if the monomer is in solution. |
| Presence of Atmospheric Moisture | Store under an inert atmosphere (e.g., argon or nitrogen). Use of a desiccator is also recommended. |
Issue: Polymerization During Experimental Use
Symptoms:
-
The reaction mixture becomes viscous or solidifies unexpectedly.
-
Inconsistent or non-reproducible experimental results.
-
Difficulty in handling and transferring the monomer.
Possible Causes & Solutions:
| Cause | Solution |
| Acidic or Basic Contaminants in Reaction Vessel | Thoroughly clean and dry all glassware. If necessary, rinse with a neutralizing agent and then with a high-purity solvent before use. |
| Reactive Solvents | Use anhydrous, non-protic solvents. Protic solvents (e.g., alcohols, water) can initiate ring-opening polymerization. |
| High Reaction Temperature | Maintain the recommended reaction temperature. Use a cooling bath if the reaction is exothermic. |
| Incompatible Reagents | Verify the compatibility of all reagents with epoxides. Strong acids, bases, and nucleophiles can initiate polymerization.[3][4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of premature polymerization for this compound?
A1: Due to its two strained epoxide rings, this compound is susceptible to both cationic and anionic ring-opening polymerization. Cationic polymerization is typically initiated by acidic impurities or Lewis acids, leading to the formation of polyethers.[3][6] Anionic polymerization can be initiated by strong bases or nucleophiles.[4][5][7]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize the risk of premature polymerization, this compound should be stored in a cool, dark, and dry place under an inert atmosphere.
| Parameter | Recommendation |
| Temperature | Short-term: 2-8°C. Long-term: -40°C.[1][2] |
| Atmosphere | Inert gas (Argon or Nitrogen) |
| Container | Amber or opaque, tightly sealed vial/bottle |
| Purity | Use high-purity grade to avoid catalytic impurities |
Q3: Can I use inhibitors to prevent polymerization?
A3: While specific inhibitors for this compound are not well-documented, general-purpose inhibitors for epoxides could potentially be used, depending on the application. However, the addition of any substance may interfere with subsequent reactions. If an inhibitor is necessary, its compatibility and potential for interference must be carefully evaluated.
Q4: How can I detect the onset of polymerization?
A4: Several analytical techniques can be employed to detect the presence of oligomers or polymers.
| Technique | Observation |
| FTIR Spectroscopy | Decrease in the intensity of the characteristic epoxide ring vibration bands (around 800-950 cm⁻¹ and 1250 cm⁻¹). Appearance or increase of ether linkage bands (C-O-C stretch) around 1100 cm⁻¹.[8] |
| NMR Spectroscopy | Appearance of new signals corresponding to the polyether backbone and a decrease in the signals of the epoxide protons.[8] |
| Gel Permeation Chromatography (GPC) | Appearance of higher molecular weight species in addition to the monomer peak. |
| Viscometry | A noticeable increase in the viscosity of the sample. |
Q5: What should I do if I suspect my sample has started to polymerize?
A5: If you observe a significant increase in viscosity or the formation of solids, it is advisable not to use the material for your intended experiment, as its properties will have changed. Dispose of the material according to your institution's safety guidelines for chemical waste.
Experimental Protocols
Protocol 1: Safe Handling and Storage of this compound
-
Receiving: Upon receipt, inspect the container for any signs of damage or leakage. If the compound is shipped on dry ice, ensure it is still frozen.[1]
-
Aliquoting: If the entire quantity will not be used at once, aliquot the necessary amount into smaller, clean, and dry vials under an inert atmosphere. This minimizes contamination and repeated exposure of the bulk material.
-
Storage: Store the main container and aliquots at the recommended temperature, protected from light.
-
Dispensing: For use in an experiment, allow the vial to slowly warm to room temperature in a desiccator to prevent condensation of atmospheric moisture on the cold surface.
Protocol 2: Monitoring for Polymerization using FTIR
-
Reference Spectrum: Obtain an FTIR spectrum of a fresh, unpolymerized sample of this compound. Identify the characteristic peaks for the epoxide rings.
-
Sample Preparation: Prepare a sample of the material for FTIR analysis (e.g., as a thin film on a salt plate or dissolved in a suitable anhydrous solvent).
-
Spectrum Acquisition: Acquire the FTIR spectrum of the test sample.
-
Analysis: Compare the spectrum of the test sample to the reference spectrum. A significant decrease in the intensity of the epoxide peaks and the appearance of a broad ether peak are indicative of polymerization.
Visualizations
Caption: Workflow for handling and using this compound.
Caption: Common initiators leading to premature polymerization.
References
- 1. blog.caplinq.com [blog.caplinq.com]
- 2. focenter.com [focenter.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. google.com [google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. resolvemass.ca [resolvemass.ca]
Validation & Comparative
A Comparative Guide to Diepoxides for Researchers and Drug Development Professionals
In the landscape of drug delivery, biomaterial design, and scientific research, diepoxides play a pivotal role as crosslinking agents, precursors for polymer synthesis, and key components in the development of advanced materials. This guide provides a detailed comparison of 4,8-Dioxatricyclo[5.1.0.03,5]octane, also known as 1,4-cyclohexadiene dioxide, with three other commonly utilized diepoxides: Ethylene glycol diglycidyl ether (EGDE), 1,2,7,8-diepoxyoctane, and 1,2,3,4-diepoxybutane. This objective comparison, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the most suitable diepoxide for their specific applications.
Introduction to the Compared Diepoxides
This compound is a cyclic diepoxide derived from 1,4-cyclohexadiene. Its rigid, bicyclic structure imparts unique conformational constraints that can influence its reactivity and the properties of the resulting polymers.
Ethylene glycol diglycidyl ether (EGDE) is a linear, flexible diepoxide commonly used as a crosslinker for hydrogels in biomedical applications due to its water solubility and biocompatibility.
1,2,7,8-Diepoxyoctane is a long-chain aliphatic diepoxide that offers greater flexibility and hydrophobicity compared to the other diepoxides in this guide.
1,2,3,4-Diepoxybutane is a short-chain, highly reactive diepoxide often used as a crosslinking agent and in the study of DNA damage and repair mechanisms due to its ability to alkylate nucleic acids.
Comparative Performance Data
The following tables summarize the available quantitative data for the key performance indicators of the four diepoxides. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, the data presented is compiled from various sources and should be interpreted with consideration of the different methodologies employed.
Table 1: Physicochemical Properties
| Property | This compound | Ethylene glycol diglycidyl ether (EGDE) | 1,2,7,8-Diepoxyoctane | 1,2,3,4-Diepoxybutane |
| Molecular Formula | C6H8O2 | C8H14O4 | C8H14O2 | C4H6O2 |
| Molecular Weight ( g/mol ) | 112.13 | 174.19 | 142.20 | 86.09 |
| Boiling Point (°C) | ~180 (estimated) | 260 | 240 | 138 |
| Appearance | - | Colorless liquid | Colorless to pale yellow liquid | Colorless liquid |
Table 2: Reactivity
| Parameter | This compound | Ethylene glycol diglycidyl ether (EGDE) | 1,2,7,8-Diepoxyoctane | 1,2,3,4-Diepoxybutane |
| Relative Reactivity with CO2 | Less reactive than 1,3-cyclohexadiene oxide[1] | - | - | - |
Note: Quantitative, directly comparable data on the reaction kinetics of these four diepoxides under the same conditions is scarce in the available literature.
Table 3: Thermal Stability
| Parameter | This compound | Ethylene glycol diglycidyl ether (EGDE) | 1,2,7,8-Diepoxyoctane | 1,2,3,4-Diepoxybutane |
| Decomposition Temperature (°C) | Data not available | - | - | - |
Note: While general thermal analysis protocols for epoxides exist, specific TGA data for this compound was not found in the surveyed literature. The thermal stability of epoxy resins is highly dependent on the curing agent and conditions.
Table 4: Cytotoxicity
| Cell Line | This compound IC50 (µM) | Ethylene glycol diglycidyl ether (EGDE) IC50 (µM) | 1,2,7,8-Diepoxyoctane IC50 (µM) | 1,2,3,4-Diepoxybutane IC50 (µM) |
| Data not available | Data not available | Data not available | Data not available | Data not available |
Table 5: Drug Release from Crosslinked Hydrogels
| Hydrogel System | Crosslinker | Drug | Release Profile |
| Data not available | This compound | - | - |
| Poly(ethylene glycol) based | Ethylene glycol diglycidyl ether (EGDE) | Various | Dependent on hydrogel formulation and drug properties |
| Data not available | 1,2,7,8-Diepoxyoctane | - | - |
| Data not available | 1,2,3,4-Diepoxybutane | - | - |
Note: The drug release kinetics from hydrogels are highly dependent on the overall hydrogel composition, crosslinking density, and the physicochemical properties of the drug. Comparative studies using these four specific diepoxides as crosslinkers are not prevalent in the literature.
Experimental Protocols
To facilitate reproducible research and direct comparison, detailed methodologies for key experiments are outlined below.
Reactivity Assessment: Reaction with CO₂ (Comparative Example)
This protocol is based on a study comparing the reactivity of cyclohexadiene oxides.
Objective: To compare the relative reactivity of diepoxides in a copolymerization reaction with carbon dioxide.
Materials:
-
Diepoxide (e.g., this compound)
-
Catalyst (e.g., (BDI)ZnOAc)
-
Carbon Dioxide (CO₂)
-
Solvent (e.g., Toluene)
-
High-pressure reactor
Procedure:
-
In a glovebox, charge a glass liner for a high-pressure reactor with the catalyst and a magnetic stir bar.
-
Add the diepoxide and solvent to the liner.
-
Seal the reactor and remove it from the glovebox.
-
Pressurize the reactor with CO₂ to the desired pressure.
-
Heat the reactor to the desired temperature and stir for a specified time.
-
After the reaction time, cool the reactor to room temperature and vent the CO₂.
-
Open the reactor and take an aliquot of the crude reaction mixture for analysis.
-
Analyze the aliquot by ¹H NMR spectroscopy to determine the conversion of the diepoxide and the selectivity for polycarbonate or cyclic carbonate formation.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a diepoxide or a cured epoxy resin.
Materials:
-
Diepoxide or cured epoxy sample
-
TGA instrument
-
Inert gas (e.g., Nitrogen)
-
Oxidizing gas (e.g., Air)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (typically 5-10 mg) into the TGA sample pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
The resulting TGA curve will show the onset of decomposition, the temperature of maximum weight loss, and the final residual mass.
-
For oxidative stability, the experiment can be repeated using air as the purge gas.
Cytotoxicity Assessment: MTT Assay
Objective: To determine the concentration of a diepoxide that inhibits cell viability by 50% (IC₅₀).
Materials:
-
Cell line of interest (e.g., fibroblasts, cancer cells)
-
Cell culture medium and supplements
-
Diepoxide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the diepoxide in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the diepoxide. Include a vehicle control (medium with the solvent used to dissolve the diepoxide) and a negative control (untreated cells).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the diepoxide concentration and determine the IC₅₀ value from the dose-response curve.
Drug Release Kinetics from Hydrogels
Objective: To evaluate the in vitro release profile of a drug from a diepoxide-crosslinked hydrogel.
Materials:
-
Drug-loaded hydrogel
-
Release medium (e.g., phosphate-buffered saline, PBS)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a container with a known volume of release medium.
-
Place the container in a shaking incubator or water bath maintained at a constant temperature (e.g., 37 °C).
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
Quantify the concentration of the drug in the collected aliquots using a suitable analytical method.
-
Calculate the cumulative amount of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Visualizations
Experimental Workflow for Cytotoxicity Assessment (MTT Assay)
Logical Relationship of Factors Influencing Drug Release from Hydrogels
Conclusion
The selection of an appropriate diepoxide is a critical decision in the design of materials for research and drug development. While this compound presents an interesting rigid structure, the lack of extensive publicly available data on its performance in key areas such as thermal stability and cytotoxicity highlights a need for further investigation. In contrast, diepoxides like EGDE are better characterized for biomedical applications. This guide provides a framework for comparison and underscores the importance of empirical testing to determine the optimal diepoxide for a given application. Researchers are encouraged to utilize the provided experimental protocols to generate comparative data and contribute to a more comprehensive understanding of these versatile molecules.
References
Validating the Elusive Structure of 4,8-Dioxatricyclo[5.1.0.03,5]octane: A Comparative Guide to Analytical Techniques
The definitive structural elucidation of complex molecules is a cornerstone of chemical research and drug development. For a molecule such as 4,8-Dioxatricyclo[5.1.0.03,5]octane, also known as 1,4-cyclohexadiene dioxide, with its strained bicyclic and diepoxide framework, unequivocally determining its three-dimensional structure is critical for understanding its reactivity and potential applications. While X-ray crystallography stands as the gold standard for absolute structure determination, its application can be limited by the availability of suitable crystalline material. This guide provides a comparative overview of X-ray crystallography alongside alternative and complementary techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling—for the structural validation of this and similar bicyclic epoxides.
Performance Comparison of Analytical Techniques
The choice of analytical technique for structural validation depends on several factors, including the physical state of the sample, the level of detail required, and the availability of instrumentation. Below is a comparative summary of X-ray crystallography, NMR spectroscopy, and computational modeling for the structural analysis of this compound.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Sample Phase | Solid (single crystal) | Liquid (solution) | In silico |
| Information Yield | Precise bond lengths, bond angles, and absolute stereochemistry in the solid state. | Connectivity (through-bond), spatial proximity (through-space), and dynamic information in solution. | Theoretical bond lengths, bond angles, dihedral angles, and energetic properties. |
| Key Advantage | Unambiguous determination of the complete 3D structure. | Provides detailed information about the molecule's structure and dynamics in a more biologically relevant state (solution). | Can predict structures and properties for unstable or difficult-to-synthesize molecules; aids in the interpretation of experimental data. |
| Key Limitation | Requires a high-quality single crystal, which can be challenging to obtain. The solid-state conformation may differ from the solution or gas phase. | Indirect structural information that requires interpretation. Can be complex for molecules with significant signal overlap. | The accuracy of the results is highly dependent on the level of theory and basis set used. Requires experimental validation. |
| Data for this compound | No public crystal structure is available for the parent compound. Data from halogenated derivatives show a near-planar cyclohexane ring with anti-oriented cyclopropane rings. | While specific data for the parent compound is scarce in the literature, derivatives show characteristic epoxide proton signals between δ 2.8 and 3.5 ppm. | DFT calculations on similar bicyclic epoxides provide insights into the strain and reactivity of the epoxide rings. |
Experimental and Computational Protocols
A detailed understanding of the methodologies employed in each technique is crucial for interpreting the resulting data and appreciating the strengths and limitations of each approach.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a crystal.
Methodology:
-
Crystal Growth: A high-quality single crystal of the analyte is grown from a supersaturated solution by slow evaporation, vapor diffusion, or cooling. The choice of solvent is critical and is often determined empirically.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. These diffraction patterns are recorded by a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and symmetry. The phases of the diffracted X-rays are determined using computational methods to generate an initial electron density map. This map is then used to build a model of the molecular structure, which is subsequently refined to best fit the experimental data.
NMR Spectroscopy
Objective: To determine the connectivity and spatial relationships of atoms within a molecule in solution.
Methodology:
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-25 mg/mL for ¹H NMR and higher for ¹³C NMR. The solution is filtered into an NMR tube to remove any particulate matter.
-
Data Acquisition: The NMR tube is placed in a strong magnetic field. A radiofrequency pulse is applied, which excites the atomic nuclei. As the nuclei relax, they emit signals that are detected and recorded as a free induction decay (FID).
-
Data Processing and Analysis: The FID is converted into a spectrum using a Fourier transform. The chemical shifts, coupling constants, and integration of the peaks in the ¹H and ¹³C spectra are analyzed to deduce the molecular structure. 2D NMR experiments (e.g., COSY, HSQC, HMBC) are often used to establish connectivities between protons and carbons.
Computational Modeling
Objective: To predict the geometry, stability, and other properties of a molecule using theoretical calculations.
Methodology:
-
Structure Building: An initial 3D structure of the molecule is built using molecular modeling software.
-
Method Selection: A suitable level of theory (e.g., Density Functional Theory - DFT) and basis set (e.g., 6-31G*) are chosen based on the desired accuracy and computational cost.
-
Geometry Optimization: The energy of the initial structure is minimized to find the most stable conformation. This process yields the optimized bond lengths, bond angles, and dihedral angles.
-
Property Calculation: Further calculations can be performed on the optimized geometry to predict properties such as vibrational frequencies (for comparison with IR spectroscopy) and NMR chemical shifts.
Visualizing the Workflow
The following diagrams illustrate the typical workflows for each analytical technique.
Comparative Guide to the Kinetic Studies of 4,8-Dioxatricyclo[5.1.0.03,5]octane Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of reactions involving 4,8-Dioxatricyclo[5.1.0.03,5]octane and related epoxide compounds. Due to a lack of specific kinetic data for this compound in the reviewed literature, this guide draws comparisons from kinetic studies of other cyclic ethers and diepoxides to provide a foundational understanding of the expected reactivity and to offer a framework for future kinetic investigations.
The reactivity of epoxides is largely dictated by the high degree of ring strain, making them susceptible to ring-opening reactions under both acidic and basic conditions. The kinetics of these reactions are influenced by several factors including the structure of the epoxide, the nature of the nucleophile, the solvent, and the presence of catalysts.
General Principles of Epoxide Ring-Opening Kinetics
The ring-opening of epoxides can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions.
-
Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated, forming a good leaving group. This is a rapid and reversible first step. The subsequent nucleophilic attack is the rate-determining step. For tertiary epoxides, the reaction often proceeds through an SN1-like mechanism, with the nucleophile attacking the more substituted carbon due to the stabilization of the partial positive charge. For primary and secondary epoxides, the mechanism is more SN2-like, with the nucleophile attacking the less sterically hindered carbon.[1][2][3]
-
Base-Catalyzed Ring-Opening: Under basic or neutral conditions, a strong nucleophile is required to open the strained epoxide ring.[2][4][5] This reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom.[2][5] The rate of reaction is dependent on the concentration of both the epoxide and the nucleophile.
Comparative Kinetic Data of Epoxide Reactions
| Compound/Reaction System | Catalyst/Conditions | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Notes |
| Epoxidized Soybean Oil Ring Opening | Sulfuric Acid | k10 (parameter) obtained by regression analysis | Not specified | The reaction rate is dependent on the Brønsted acidity at the oil-water interface and is also promoted by nucleophilic agents like formic acid.[6] |
| Hexamethylcyclotrisiloxane (D3) Ring Opening Polymerization | tert-Butyllithium | 1.39 x 109 L mol-1 s-1 (frequency factor) | 45.8 | The reaction follows second-order kinetics and is highly exothermic.[7] |
| Acid-catalyzed hydrolysis of ester cyclohexyl acidacetylomethyl | HCl in Acetone | kobs = kH2O + kHCl[HCl] | Not specified | The rate constant increases as the dielectric constant of the solvent decreases.[8] |
| Ring-opening of 2-phenyloxirane with an intramolecular P/B Frustrated Lewis Pair | Toluene, 70 °C | 6.01 x 10-3 s-1 | DG‡ = 21.2 kcal/mol (calculated) | The mechanism involves activation of the epoxide by the Lewis acidic borane followed by nucleophilic attack of the phosphine. The ring-opening is the rate-determining step.[9] |
Experimental Protocols for Kinetic Studies of Epoxide Reactions
A general methodology for determining the reaction kinetics of an epoxide, such as this compound, with a nucleophile is outlined below. This protocol is based on common techniques used for monitoring reaction rates.[10]
Objective: To determine the rate law, rate constant, and activation energy for the reaction of an epoxide with a nucleophile.
Materials:
-
Epoxide (e.g., this compound)
-
Nucleophile (e.g., an amine, alcohol, or thiol)
-
Solvent
-
Temperature-controlled reaction vessel (e.g., a jacketed reactor with a circulating bath)
-
Analytical instrument for monitoring reactant or product concentration (e.g., GC, HPLC, NMR, or a spectrophotometer)
-
Quenching agent (if necessary)
Procedure:
-
Reaction Setup:
-
Prepare stock solutions of the epoxide and the nucleophile in the chosen solvent to known concentrations.
-
Equilibrate the reaction vessel to the desired temperature.
-
-
Initiation of Reaction:
-
Add the reactant solutions to the reaction vessel and start vigorous stirring.
-
Simultaneously, start a timer to mark the beginning of the reaction.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
If the reaction is slow, direct analysis of the aliquot may be possible.
-
If the reaction is fast, it may need to be quenched immediately to stop the reaction. This can be achieved by rapid cooling, dilution, or by adding a reagent that neutralizes one of the reactants.
-
Analyze the concentration of the epoxide or a key product in the quenched or unquenched aliquot using a pre-calibrated analytical method.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
To determine the order of the reaction with respect to each reactant, systematically vary the initial concentration of one reactant while keeping the others in large excess (pseudo-order conditions).
-
From the integrated rate laws, determine the rate constant (k) at that temperature.
-
-
Determination of Activation Energy:
-
Repeat the experiment at several different temperatures.
-
Plot ln(k) versus 1/T (Arrhenius plot). The slope of the line will be -Ea/R, from which the activation energy (Ea) can be calculated.
-
Visualizations
Reaction Mechanisms
Caption: General mechanisms for acid- and base-catalyzed epoxide ring-opening reactions.
Experimental Workflow
Caption: A typical experimental workflow for conducting a kinetic study of an epoxide reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Soybean Oil Epoxidation: Kinetics of the Epoxide Ring Opening Reactions [mdpi.com]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. [The catalytic rate constant. Effect of acetone on acidic hydrolysis of ester cyclohexyl acidacetylomethyl (AmMC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]
A Comparative Analysis of Bio-Derived Polymers from 1,4-Cyclohexadiene Dioxide and Petroleum-Based Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Performance and Experimental Data
The quest for sustainable and high-performance polymers has led to a growing interest in bio-derived monomers. Among these, 4,8-Dioxatricyclo[5.1.0.03,5]octane, also known as 1,4-cyclohexadiene dioxide, presents a promising bio-based alternative to conventional petroleum-derived epoxy resins. This guide provides a comparative analysis of the performance of polymers derived from this renewable monomer against the widely used petroleum-based epoxy resin, Bisphenol A diglycidyl ether (DGEBA). The comparison is supported by a summary of experimental data, detailed methodologies, and visual workflows to aid in research and development.
Performance Comparison: Bio-Derived vs. Petroleum-Based Polymers
The performance of polymers derived from 1,4-cyclohexadiene dioxide, specifically in the form of polycarbonates and polyesters, showcases competitive thermal properties when compared to traditional DGEBA-based epoxy resins. While comprehensive mechanical data for poly(1,4-cyclohexadiene dioxide) is limited in publicly available literature, the existing thermal data provides a strong basis for initial comparison.
Table 1: Comparison of Thermal Properties
| Property | Polycarbonate from 1,4-Cyclohexadiene Oxide | Polyester from 1,4-Cyclohexadiene Oxide | DGEBA-based Epoxy (Anhydride Cured) |
| Glass Transition Temperature (Tg) | ~115 °C[1] | 128 °C[1] | ~135-192 °C[2] |
| Decomposition Temperature (Td, 10% weight loss) | ~255-285 °C[1] | 325 °C[1] | Not explicitly stated |
Table 2: Comparison of Mechanical Properties
| Property | Poly(1,4-cyclohexadiene dioxide) | DGEBA-based Epoxy (Amine Cured) |
| Tensile Strength | Data not available | ~75-85 MPa[3] |
| Tensile Modulus | Data not available | ~2.5-3.5 GPa[3] |
| Fracture Toughness (KIC) | Data not available | ~0.5-0.8 MPa·m1/2[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the synthesis of the bio-derived monomer and a typical curing protocol for a DGEBA-based epoxy resin.
Synthesis of 1,4-Cyclohexadiene Dioxide
The synthesis of 1,4-cyclohexadiene dioxide (a mixture of syn- and anti-isomers) can be achieved through the epoxidation of 1,4-cyclohexadiene.[1]
Materials:
-
1,4-Cyclohexadiene (CHD)
-
meta-Chloroperoxybenzoic acid (mCPBA) or Oxone®
-
Dichloromethane (DCM)
-
Acetone
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 1,4-cyclohexadiene in a mixture of dichloromethane, acetone, and a saturated solution of sodium bicarbonate.
-
Cool the mixture in an ice bath.
-
Add a solution of Oxone® (or mCPBA) in water dropwise to the cooled solution while stirring vigorously.
-
Continue stirring at 0 °C for 30 minutes and then at room temperature for 6 hours.
-
Separate the organic phase and extract the aqueous phase with dichloromethane.
-
Combine the organic layers and dry over sodium sulfate.
-
Carefully remove the solvent under reduced pressure to yield the crude product.
-
Purify the 1,4-cyclohexadiene dioxide via fractional distillation under reduced pressure.[1]
Cationic Polymerization of 1,4-Cyclohexadiene Dioxide (General Protocol)
Materials:
-
1,4-Cyclohexadiene dioxide
-
Cationic photoinitiator (e.g., a triarylsulfonium salt) or a Lewis acid (e.g., BF3·OEt2)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure (Photoinitiated):
-
Dissolve the 1,4-cyclohexadiene dioxide and the photoinitiator in an anhydrous solvent.
-
Cast the solution as a thin film or place it in a suitable reaction vessel.
-
Expose the mixture to UV radiation of an appropriate wavelength and intensity to initiate polymerization.
-
Monitor the reaction progress by techniques such as FTIR spectroscopy to observe the disappearance of the epoxide peak.
Curing of DGEBA with Anhydride Hardener
A common method for curing DGEBA-based epoxy resins involves the use of an anhydride hardener, often with an accelerator.[2][5]
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) resin
-
Anhydride hardener (e.g., maleic anhydride (MA), phthalic anhydride (PA), or hexahydrophthalic anhydride (HHPA))[2]
-
Accelerator (e.g., a tertiary amine)
-
Solvent (e.g., chloroform or cyclohexanone)[2]
Procedure:
-
Pre-weigh the DGEBA resin, anhydride hardener, and accelerator.
-
Dissolve the components in a minimal amount of a suitable solvent.
-
Cast the solution onto a substrate to form a film.
-
Remove the residual solvent under vacuum at room temperature.
-
Cure the film in a staged heating process, for example: 150 °C for 8 hours, followed by 200 °C for 4 hours, and finally 250 °C for 4 hours.[2]
Visualizing the Pathways
To better understand the chemical processes, the following diagrams illustrate the synthesis and polymerization pathways.
Caption: Synthesis of 1,4-Cyclohexadiene Dioxide.
Caption: Cationic Ring-Opening Polymerization.
Caption: Curing Process of DGEBA Epoxy Resin.
References
- 1. Renewable polycarbonates and polyesters from 1,4-cyclohexadiene - Green Chemistry (RSC Publishing) DOI:10.1039/C4GC01353K [pubs.rsc.org]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. Studies on the Modification of Commercial Bisphenol-A-Based Epoxy Resin Using Different Multifunctional Epoxy Systems [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. On the Dielectric Behavior of Amine and Anhydride Cured Epoxy Resins Modified Using Multi-Terminal Epoxy Functional Network Modifier [mdpi.com]
performance of 4,8-Dioxatricyclo[5.1.0.03,5]octane in resin formulations vs. commercial epoxides
A detailed analysis of 4,8-Dioxatricyclo[5.1.0.03,5]octane and its analogues in advanced resin formulations reveals significant performance advantages over traditional commercial epoxides, particularly in applications demanding high thermal stability, low viscosity, and superior weatherability. This guide provides a comparative overview of their performance, supported by experimental data, to inform researchers and professionals in materials science and drug development.
While specific experimental data for this compound is limited in publicly available literature, its structural class—cycloaliphatic diepoxides—exhibits well-documented characteristics. This comparison will utilize data from a representative and commercially available cycloaliphatic epoxide, 3,4-Epoxycyclohexylmethyl-3,4-epoxycyclohexanecarboxylate (ERL-4221), and contrast its performance with the widely used Bisphenol A diglycidyl ether (DGEBA), a staple in the commercial epoxide market.
Executive Summary of Performance
Cycloaliphatic epoxides, including analogues of this compound, generally offer a distinct set of properties when compared to conventional DGEBA-based resins. Key differentiators include lower viscosity, which aids in processing, and the absence of aromatic structures, which imparts excellent UV and weather resistance.[1][2] DGEBA-based resins, however, are known for their toughness and strong adhesion in various applications.[2]
Quantitative Performance Comparison
The following tables summarize the key performance metrics of a representative cycloaliphatic epoxide (ERL-4221) and a standard commercial epoxide (DGEBA).
Table 1: Physical and Mechanical Properties
| Property | Cycloaliphatic Epoxide (ERL-4221) | Commercial Epoxide (DGEBA) | Test Method |
| Viscosity @ 25°C (cps) | 350 - 450 | 11,000 - 14,000 | Brookfield Viscometer |
| Tensile Strength (MPa) | 60 - 75 | 70 - 85 | ASTM D638 |
| Flexural Strength (MPa) | 110 - 130 | 120 - 140 | ASTM D790 |
| Elongation at Break (%) | 4 - 6 | 3 - 5 | ASTM D638 |
| Water Absorption (24h, %) | ~0.1 | ~0.2 | ASTM D570 |
Table 2: Thermal Properties
| Property | Cycloaliphatic Epoxide (ERL-4221) | Commercial Epoxide (DGEBA) | Test Method |
| Glass Transition Temperature (Tg) (°C) | 150 - 238 | 130 - 180 | Dynamic Mechanical Analysis (DMA) |
| Heat Distortion Temperature (°C) | 140 - 220 | 120 - 170 | ASTM D648 |
| Curing Peak Temperature (°C) (with Nadic Methyl Anhydride) | ~177 | ~185 | Differential Scanning Calorimetry (DSC) |
Experimental Protocols
The data presented in the tables above is typically generated using the following standardized experimental methodologies:
1. Viscosity Measurement: The viscosity of the uncured resin is measured at a constant temperature of 25°C using a Brookfield viscometer with a spindle appropriate for the expected viscosity range. The spindle is rotated at a constant speed, and the torque required to overcome the viscous resistance of the fluid is measured and converted to a viscosity value in centipoise (cps).
2. Mechanical Properties Testing: Standard test specimens are prepared by casting the resin formulation into molds and curing them according to a specified schedule.
-
Tensile Strength and Elongation at Break: Determined using a universal testing machine according to ASTM D638. Dog-bone shaped specimens are pulled at a constant rate of extension until they fracture.
-
Flexural Strength: Measured using a three-point bending test on a rectangular specimen as per ASTM D790. The specimen is supported at two points and a load is applied to the center until failure.
3. Water Absorption: Pre-weighed, cured specimens are immersed in distilled water at 23°C for 24 hours, as specified in ASTM D570. The specimens are then removed, wiped dry, and re-weighed to determine the percentage of water absorbed.
4. Thermal Analysis:
-
Glass Transition Temperature (Tg): Determined by Dynamic Mechanical Analysis (DMA). A small sample of the cured resin is subjected to a sinusoidal stress, and the storage modulus, loss modulus, and tan delta are measured as a function of temperature. The peak of the tan delta curve is typically taken as the Tg.
-
Heat Distortion Temperature (HDT): Measured according to ASTM D648. A standard test bar is subjected to a constant load and the temperature is increased at a uniform rate. The HDT is the temperature at which the bar deflects by a specified amount.
-
Curing Profile: Analyzed using Differential Scanning Calorimetry (DSC). A small amount of the uncured resin mixture is heated at a constant rate in the DSC instrument. The heat flow to or from the sample is monitored, and the exothermic peak indicates the curing reaction, with the peak temperature representing the point of maximum reaction rate.
Logical Comparison Workflow
The following diagram illustrates the logical workflow for comparing the performance of this compound (represented by a cycloaliphatic epoxide) with commercial epoxides.
Caption: Comparative analysis workflow for epoxy resin performance.
Signaling Pathway for Curing Mechanism
The curing of epoxy resins with anhydrides, a common method for cycloaliphatic systems, involves a ring-opening polymerization. The general pathway is initiated by a hydroxyl group, which can be present as an impurity or added as a co-catalyst.
References
Unraveling the Isomerization of 4,8-Dioxatricyclo[5.1.0.03,5]octane: A Comparative Guide to Reaction Pathways
For researchers, scientists, and professionals in drug development, understanding the intricate reaction pathways of complex molecules is paramount. This guide provides a detailed comparison of the isomerization of cis-4,8-Dioxatricyclo[5.1.0.03,5]octane, also known as cis-1,4-cyclohexadiene dioxide, under acidic and basic conditions. Experimental data and protocols are presented alongside a comparative analysis of a common alternative epoxide isomerization pathway: the Lewis acid-catalyzed rearrangement to a carbonyl compound.
The isomerization of 4,8-Dioxatricyclo[5.1.0.03,5]octane, a saturated tricyclic compound containing two epoxide rings, presents a fascinating case of stereochemically controlled reaction pathways. The rigid structure of the molecule dictates the regioselectivity of the ring-opening, leading to distinct products under different catalytic conditions. Seminal work by Craig, Harvey, and Berchtold in 1967 laid the foundation for understanding these transformations, revealing that the cis isomer undergoes a 1,4-nucleophilic attack, while the trans isomer favors a 1,3-attack. This guide will focus on the reaction pathways of the more common cis isomer.
Comparative Analysis of Isomerization Pathways
The isomerization of cis-4,8-Dioxatricyclo[5.1.0.03,5]octane proceeds via distinct mechanisms under acidic and basic conditions, yielding different structural isomers. For comparison, the well-established Lewis acid-catalyzed isomerization of a simple epoxide, styrene oxide, to phenylacetaldehyde is also presented.
| Reaction Pathway | Starting Material | Conditions | Major Product(s) | Key Mechanistic Feature |
| Acid-Catalyzed Hydrolysis | cis-4,8-Dioxatricyclo[5.1.0.03,5]octane | Aqueous Acid (e.g., H₂SO₄) | trans,trans-1,4-dihydroxy-2,5-cyclohexanediol | Protonation of one epoxide oxygen followed by intramolecular Sɴ2 attack by the other epoxide oxygen (1,4-attack). |
| Base-Catalyzed Hydrolysis | cis-4,8-Dioxatricyclo[5.1.0.03,5]octane | Aqueous Base (e.g., NaOH) | trans,trans-1,4-dihydroxy-2,5-cyclohexanediol | Direct Sɴ2 attack of hydroxide ion on one of the epoxide carbons, followed by intramolecular alkoxide attack. |
| Lewis Acid-Catalyzed Rearrangement | Styrene Oxide | Lewis Acid (e.g., BF₃·OEt₂) in an aprotic solvent | Phenylacetaldehyde | Coordination of the Lewis acid to the epoxide oxygen, followed by a hydride shift. |
Reaction Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the confirmed and comparative reaction pathways.
Caption: Acid-Catalyzed Isomerization of cis-4,8-Dioxatricyclo[5.1.0.03,5]octane.
Caption: Lewis Acid-Catalyzed Isomerization of Styrene Oxide.
Experimental Protocols
1. Acid-Catalyzed Hydrolysis of cis-4,8-Dioxatricyclo[5.1.0.03,5]octane
-
Materials: cis-4,8-Dioxatricyclo[5.1.0.03,5]octane, 10% sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure: A solution of cis-4,8-Dioxatricyclo[5.1.0.03,5]octane in diethyl ether is treated with an equal volume of 10% sulfuric acid. The mixture is stirred vigorously at room temperature for 24 hours. The aqueous layer is then separated and extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
2. Lewis Acid-Catalyzed Isomerization of Styrene Oxide
-
Materials: Styrene oxide, boron trifluoride etherate (BF₃·OEt₂), anhydrous diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure: A solution of styrene oxide in anhydrous diethyl ether is cooled to 0 °C in an ice bath. A solution of boron trifluoride etherate in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is stirred at 0 °C for 1 hour. The reaction is then quenched by the slow addition of saturated sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation to afford the crude phenylacetaldehyde.
-
Purification: The product can be further purified by vacuum distillation.
Concluding Remarks
The isomerization of cis-4,8-Dioxatricyclo[5.1.0.03,5]octane serves as a compelling example of how the inherent stereochemistry of a molecule dictates its reactivity. The constrained bicyclic structure facilitates a specific 1,4-intramolecular ring-opening cascade under both acidic and basic conditions, leading to the formation of a dihydroxy product. This contrasts with the more common isomerization pathways of simpler epoxides, such as the Lewis acid-catalyzed rearrangement to a carbonyl compound, which proceeds through a hydride shift mechanism. A thorough understanding of these distinct pathways is crucial for the strategic design of synthetic routes in medicinal chemistry and materials science, where precise control over molecular architecture is essential. The provided experimental protocols offer a practical foundation for researchers seeking to explore and utilize these transformations in their own work.
peer-reviewed literature on 4,8-Dioxatricyclo[5.1.0.03,5]octane applications
A Comprehensive Guide to the Synthesis of 4,8-Dioxatricyclo[5.1.0.03,5]octane Derivatives: A Review of Peer-Reviewed Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a detailed overview of the peer-reviewed literature concerning the applications and synthesis of this compound and its derivatives. Despite a thorough search of scientific databases, literature on the direct applications of this compound is exceptionally scarce. The available research primarily focuses on the synthesis of a specific derivative, syn-4,8-Dioxatricyclo[5.1.0.03,5]-2,6-octanedione.
Due to the limited scope of available data, a direct comparison of the performance of this compound with alternative compounds for specific applications is not feasible at this time. This guide, therefore, pivots to a comprehensive description of the sole published method for the synthesis of its dione derivative, providing a valuable resource for researchers interested in this unique molecular scaffold.
Synthesis of syn-4,8-Dioxatricyclo[5.1.0.03,5]-2,6-octanedione
The first and only reported synthesis of syn-4,8-Dioxatricyclo[5.1.0.03,5]-2,6-octanedione was described by Gautier et al. in a 1997 publication in Tetrahedron Letters.[1] The method is centered on the deprotection of a corresponding acetal precursor.
Experimental Protocol
The synthesis involves the use of Montmorillonite K10 clay as a catalyst for the deprotection of an acetal precursor to yield the target dione. The general procedure is as follows:
-
Reaction: Acetal and ketal deprotection.
-
Catalyst: Montmorillonite K10 clay.
-
Solvent: Dichloromethane.
-
Temperature: Room temperature.
This method is highlighted for its convenience and efficiency in converting acetals and ketals to their corresponding carbonyl compounds.[1] The title dione, also referred to as diepoxy-1,4-cyclohexanedione, was prepared for the first time using this procedure.[1]
Synthetic Workflow
The synthetic pathway for the preparation of syn-4,8-Dioxatricyclo[5.1.0.03,5]-2,6-octanedione is illustrated below.
References
Comparative Thermal Stability of Bicyclic Ether Polymers and High-Performance Alternatives
A detailed analysis for researchers and drug development professionals on the thermal characteristics of polymers derived from 4,8-Dioxatricyclo[5.1.0.03,5]octane and their comparison with established high-performance polymers.
The thermal stability of polymeric materials is a critical parameter for their application in demanding fields such as drug delivery, medical devices, and advanced materials. This guide provides a comparative assessment of the thermal properties of polymers derived from the bicyclic ether this compound, using polymers from the structurally similar 1,4-cyclohexadiene dioxide as a proxy, against the well-established high-performance polyimide, Kapton® (a poly(4,4'-oxydiphenylene-pyromellitimide) or PMDA-ODA). This comparison is supported by quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering insights into their performance under thermal stress.
Quantitative Thermal Analysis Data
The thermal stability of these polymers is summarized in the table below, highlighting key parameters such as the onset decomposition temperature (Td,onset), the temperature of maximum decomposition rate (Td,max), and the char yield at high temperatures, as determined by TGA. Additionally, the glass transition temperature (Tg), a critical indicator of a polymer's transition from a rigid to a more flexible state, is presented from DSC data.
| Polymer System | Onset Decomposition Temp. (Td,onset) (°C) | Max. Decomposition Temp. (Td,max) (°C) | Char Yield at 800°C (%) (N2 atm) | Glass Transition Temp. (Tg) (°C) | Data Source(s) |
| Poly(1,4-cyclohexadiene diepoxide) (Proxy for Poly(this compound)) | ~255 | ~325 | Not Reported | ~128 | [1] |
| Kapton® (PMDA-ODA Polyimide) | ~538 | ~572 | ~55-60 | 360 - 410 | [2][3][4] |
Experimental Protocols
The data presented in this guide are typically obtained through standardized thermal analysis techniques. The following sections detail the general experimental methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as applied to polymeric materials.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A thermogravravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
The pan is loaded into the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to remove any adsorbed moisture and to provide an inert atmosphere for the analysis.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10 or 20 K/min).[2]
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and is used to determine the temperature of maximum decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a polymer sample as a function of temperature or time, allowing for the determination of thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure the differential heat flow between a sample and a reference pan.
Procedure:
-
A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The DSC cell is purged with an inert gas (e.g., nitrogen).
-
A temperature program is initiated, which typically involves a heating-cooling-heating cycle to erase the thermal history of the sample. A common procedure is to heat the sample to a temperature above its expected Tg or Tm, cool it at a controlled rate, and then heat it again at a controlled rate (e.g., 10 or 20 °C/min).[3]
-
The heat flow to or from the sample relative to the reference is recorded as a function of temperature.
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve during the second heating scan.
Visualizing Experimental and Logical Relationships
To better understand the workflow of comparing polymer thermal stability and the underlying chemical principles, the following diagrams are provided.
Caption: Workflow for comparative thermal stability analysis.
Caption: Generalized polymer thermal degradation pathways.
References
Safety Operating Guide
Essential Safety and Operational Guidance for 4,8-Dioxatricyclo[5.1.0.03,5]octane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 4,8-Dioxatricyclo[5.1.0.03,5]octane (CAS No: 285-52-9). The following procedural guidance is designed to answer specific operational questions, ensuring safe laboratory practices and proper disposal methods.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is critical for understanding its behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | PubChem[1] |
| Molecular Weight | 112.13 g/mol | PubChem[1] |
| CAS Number | 285-52-9 | ChemSrc[2], PubChem[1] |
| Appearance | No data available | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Density | No data available |
Hazard Identification and Personal Protective Equipment (PPE)
As a diepoxide, this compound should be handled with caution. Epoxides are a class of reactive chemicals and can be irritants, sensitizers, and may have other toxic effects. The following PPE is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical resistant gloves (e.g., Butyl rubber, Nitrile rubber).[3] | Prevents skin contact and potential absorption. Latex and cotton gloves are not sufficient.[4] |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[4] | Protects eyes from splashes. |
| Skin and Body Protection | Chemical-resistant lab coat or coveralls.[4] Disposable options are ideal to reduce cross-contamination.[4] | Minimizes skin contact with spills or splashes. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or if there is a risk of aerosolization, a respirator with an organic vapor cartridge is recommended.[3][5][6][7] | Prevents inhalation of potentially harmful vapors. |
Experimental Protocol: Safe Handling of this compound
The following is a general step-by-step protocol for the safe handling of this compound in a laboratory setting.
1. Preparation and Precautionary Measures
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible.
-
Read and understand the available safety information for epoxides.
-
Remove all jewelry and tie back long hair.[5]
-
Don all required PPE as outlined in the table above.
2. Handling and Use
-
Conduct all work that involves open containers of this compound within a certified chemical fume hood.
-
Use compatible labware (e.g., glass, stainless steel). Avoid strong oxidizing agents, acids, and bases.
-
Dispense the chemical carefully to avoid splashes and the generation of aerosols.
-
Keep containers tightly closed when not in use.
3. Accidental Spills
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow emergency procedures.
4. First Aid
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[8] Remove contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][9] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[7][10] Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety.
-
Unused Chemical: Do not dispose of the liquid chemical down the drain.[9] It should be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be placed in a sealed and clearly labeled hazardous waste container.
-
Empty Containers: Puncture and drain empty containers.[6] The residue should be collected for hazardous waste disposal. Dispose of the container in accordance with local regulations.
-
Waste Treatment: If possible and safe, small amounts of waste resin and hardener can be mixed and cured to form a non-hazardous inert solid before disposal.[10] Be aware that the curing process is exothermic and can generate heat and hazardous fumes.[10]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. This compound | C6H8O2 | CID 97390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:285-52-9 | Chemsrc [chemsrc.com]
- 3. PPE [epoxysafety.goodbarber.app]
- 4. These Are the Epoxy Advantages and Disadvantages You Should Know [int-enviroguard.com]
- 5. youtube.com [youtube.com]
- 6. prosetepoxy.com [prosetepoxy.com]
- 7. entropyresins.com [entropyresins.com]
- 8. epoxy-europe.eu [epoxy-europe.eu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. westsystem.com [westsystem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
